5-Iodo-1-methyl-1H-imidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-iodo-1-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2/c1-7-3-6-2-4(7)5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUVICGLBCCTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361582 | |
| Record name | 5-Iodo-1-methyl-1H-imidazole | |
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Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71759-88-1 | |
| Record name | 5-Iodo-1-methyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71759-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Iodo-1-methyl-1H-imidazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00361582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Iodo-1-methylimidazole | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Iodo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-1-methyl-1H-imidazole is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a methyl-substituted imidazole ring with an iodine atom at the 5-position, offers unique reactivity and potential for the development of novel pharmacologically active agents. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, and a detailed experimental protocol for its synthesis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₄H₅IN₂ | |
| Molecular Weight | 208.00 g/mol | |
| Appearance | Solid | |
| Melting Point | 105-109 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in DMSO.[1] Solubility in other common organic solvents such as dichloromethane and N,N-dimethylformamide (DMF) has been noted for similar iodo-imidazole compounds.[2] | |
| CAS Number | 71759-88-1 |
Synthesis of this compound
An efficient and practical route for the synthesis of this compound from imidazole has been reported, proceeding in four steps with complete regiospecificity and an overall yield of 73%.[1] This method provides a reliable means of obtaining the target compound for research and development purposes.
Experimental Workflow for the Synthesis of this compound
Detailed Experimental Protocol
Step 1: Synthesis of 4,5-Diiodo-1H-imidazole
-
To a solution of imidazole in a suitable solvent (e.g., water or an organic solvent), a base (e.g., sodium hydroxide) is added.
-
A solution of iodine is then added portion-wise to the reaction mixture, typically at a controlled temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
The product, 4,5-diiodo-1H-imidazole, is then isolated by filtration and purified, for example, by recrystallization.
Step 2: Synthesis of 1-Methyl-4,5-diiodo-1H-imidazole
-
4,5-Diiodo-1H-imidazole is dissolved in a suitable aprotic solvent (e.g., DMF or acetonitrile).
-
A base (e.g., sodium hydride or potassium carbonate) is added to deprotonate the imidazole nitrogen.
-
A methylating agent, such as methyl iodide or dimethyl sulfate, is then added to the reaction mixture.
-
The reaction is stirred at an appropriate temperature and monitored by TLC.
-
Upon completion, the reaction is worked up by extraction and the crude product is purified by column chromatography.
Step 3: Selective Deiodination to this compound
-
1-Methyl-4,5-diiodo-1H-imidazole is dissolved in a suitable solvent.
-
A reducing agent, such as sodium sulfite, is added to selectively remove the iodine atom at the 4-position.
-
The reaction is typically heated and monitored until the starting material is consumed.
-
The crude product is isolated after an aqueous workup.
Step 4: Purification
-
The crude this compound is purified by a suitable method, such as column chromatography or recrystallization, to yield the final product.
Spectroscopic Data
Detailed experimental spectral data for this compound are not widely published. However, based on the analysis of related imidazole derivatives, the expected spectral characteristics can be predicted.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methyl protons and the two protons on the imidazole ring. The chemical shifts will be influenced by the electron-withdrawing effect of the iodine atom.
Predicted 1H NMR Data (in CDCl₃):
-
CH₃ group: A singlet around δ 3.7-3.9 ppm.
-
Imidazole H-2: A singlet around δ 7.5-7.7 ppm.
-
Imidazole H-4: A singlet around δ 7.0-7.2 ppm.
13C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atom attached to the iodine will show a characteristic low-field shift.
Predicted 13C NMR Data (in CDCl₃):
-
CH₃ group: A signal around δ 33-35 ppm.
-
Imidazole C-5 (C-I): A signal around δ 85-95 ppm.
-
Imidazole C-4: A signal around δ 130-132 ppm.
-
Imidazole C-2: A signal around δ 138-140 ppm.
FT-IR Spectroscopy
The infrared spectrum will exhibit characteristic absorption bands corresponding to the various functional groups and vibrations within the molecule.
Predicted FT-IR Data (KBr pellet):
-
C-H stretching (aromatic): ~3100-3150 cm⁻¹
-
C-H stretching (aliphatic, CH₃): ~2950-3000 cm⁻¹
-
C=N and C=C stretching (imidazole ring): ~1450-1600 cm⁻¹
-
C-N stretching: ~1200-1300 cm⁻¹
-
C-I stretching: ~500-600 cm⁻¹
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 208
-
Major Fragments: Loss of iodine (M - 127), and fragmentation of the imidazole ring.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of new chemical entities. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and predicted spectral data to aid researchers in its synthesis, characterization, and application. Further experimental investigation is warranted to fully elucidate its properties and expand its utility in various fields of chemical research.
References
An In-Depth Technical Guide to the Synthesis of 5-Iodo-1-methyl-1H-imidazole
This technical guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of 5-Iodo-1-methyl-1H-imidazole, a valuable building block for researchers, scientists, and professionals in drug development. The described methodology follows a multi-step sequence starting from readily available imidazole, proceeding through di-iodination, N-methylation, and concluding with a regioselective mono-deiodination.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a three-step process. The initial step involves the di-iodination of imidazole to yield 4,5-diiodo-1H-imidazole. This intermediate is then methylated at the N-1 position to form 1-methyl-4,5-diiodoimidazole. The final step is a regioselective deiodination to furnish the target compound, this compound. An overall yield of approximately 73% for a similar four-step synthesis from imidazole has been reported, indicating the efficiency of this general approach.[1]
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4,5-Diiodo-1H-imidazole
This procedure outlines the di-iodination of imidazole.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 4,5-diiodo-1H-imidazole.
Procedure:
In a suitable reaction flask, combine imidazole (3.43 g, 50.5 mmol) and iodine (29.51 g, 116.2 mmol).[2] Add 60 mL of a suitable solvent.[2] To this mixture, add sodium hydroxide (9.29 g, 232.3 mmol) and stir at room temperature for 3 hours.[2] After the reaction is complete, neutralize the mixture by dropwise addition of 36% hydrochloric acid to regulate the pH.[2] The resulting precipitate is filtered, dried to yield 4,5-diiodo-1H-imidazole.[2]
Quantitative Data:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) |
| Imidazole | C₃H₄N₂ | 68.08 | 50.5 | 3.43 | - |
| Iodine | I₂ | 253.81 | 116.2 | 29.51 | - |
| Sodium Hydroxide | NaOH | 40.00 | 232.3 | 9.29 | - |
| 4,5-Diiodo-1H-imidazole | C₃H₂I₂N₂ | 319.87 | - | 13.77 | 85.2 |
Table 1: Reactant and product data for the synthesis of 4,5-Diiodo-1H-imidazole.[2]
Step 2: Synthesis of 1-Methyl-4,5-diiodo-1H-imidazole
This protocol describes the N-methylation of 4,5-diiodo-1H-imidazole.
Reaction Scheme:
Caption: Reaction scheme for the N-methylation of 4,5-diiodo-1H-imidazole.
Procedure:
A general procedure for N-methylation involves dissolving 4,5-diiodo-1H-imidazole in an anhydrous aprotic solvent such as DMF or THF. A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the imidazole. After stirring for a period to ensure complete deprotonation, methyl iodide (CH₃I) is added dropwise, and the reaction is allowed to warm to room temperature and stir until completion, as monitored by TLC. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 3: Regioselective Synthesis of this compound
This final step involves the selective removal of one iodine atom. A similar procedure for the synthesis of the 4-iodo isomer is presented, which can be adapted for the 5-iodo isomer.[3]
Reaction Scheme:
Caption: Reaction scheme for the regioselective deiodination.
Procedure (adapted for 5-iodo isomer):
To a solution of 1-methyl-4,5-diiodo-1H-imidazole in an anhydrous solvent such as CH₂Cl₂ at room temperature, slowly add a solution of ethylmagnesium bromide (EtMgBr) in diethyl ether dropwise over 15 minutes.[3] Stir the reaction mixture for 20 minutes.[3] Monitor the reaction by TLC to confirm the consumption of the starting material.[3] Upon completion, quench the reaction by adding water.[3] Separate the organic and aqueous layers. Extract the aqueous layer with CH₂Cl₂.[3] Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude product.[3] Purification by column chromatography may be necessary to isolate the desired 5-iodo isomer from any 4-iodo isomer that may have formed.
Quantitative Data (for 4-iodo isomer synthesis):
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Yield (%) |
| 4,5-Diiodo-1-methyl-1H-imidazole | C₄H₄I₂N₂ | 333.90 | 29.9 | 10.00 g | - |
| Ethylmagnesium Bromide (3.0 M in ether) | C₂H₅BrMg | 133.27 | 32.9 | 11.00 mL | - |
| 4-Iodo-1-methyl-1H-imidazole | C₄H₅IN₂ | 208.00 | - | 5.86 g | 94 |
Table 2: Reactant and product data for the regioselective deiodination to form 4-iodo-1-methyl-1H-imidazole.[3]
Product Characterization
The final product, this compound, is an off-white solid.
Physicochemical and Spectroscopic Data:
| Property | Value |
| Molecular Formula | C₄H₅IN₂ |
| Molar Mass | 208.00 g/mol |
| Melting Point | 105-109 °C |
| ¹H NMR (Predicted) | |
| H2 | ~7.5 ppm (s) |
| H4 | ~7.0 ppm (s) |
| N-CH₃ | ~3.6 ppm (s) |
| ¹³C NMR (Predicted) | |
| C2 | ~138 ppm |
| C4 | ~130 ppm |
| C5 | ~85 ppm |
| N-CH₃ | ~34 ppm |
Table 3: Physicochemical and predicted spectroscopic data for this compound.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 5-Iodo-1-methyl-1H-imidazole (CAS: 71759-88-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodo-1-methyl-1H-imidazole is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its unique structural features, including the reactive carbon-iodine bond and the biologically relevant imidazole core, make it a versatile precursor for the synthesis of a wide array of complex molecules and pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development.
Chemical and Physical Properties
This compound is a solid at room temperature. The quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 71759-88-1 | [1][2][3] |
| Molecular Formula | C₄H₅IN₂ | |
| Molecular Weight | 208.00 g/mol | |
| Appearance | Solid | |
| Melting Point | 105-109 °C | |
| Assay | 97% | |
| SMILES String | Cn1cncc1I | |
| InChI | 1S/C4H5IN2/c1-7-3-6-2-4(7)5/h2-3H,1H3 | |
| InChI Key | DPUVICGLBCCTDM-UHFFFAOYSA-N |
Synthesis of this compound
An efficient and regioselective four-step synthesis of this compound from imidazole has been reported with an overall yield of 73%.[4] This method provides a practical route to this valuable C-5 functionalized N-methylated imidazole.[4]
Experimental Protocol: Four-Step Synthesis from Imidazole
This protocol is adapted from a reported efficient synthesis of this compound.[4]
Step 1: Iodination of Imidazole
-
Materials: Imidazole, Iodine (I₂), Sodium Iodide (NaI), Sodium Hydroxide (NaOH), Water.
-
Procedure:
-
Dissolve imidazole in an aqueous solution of sodium hydroxide.
-
Separately, prepare a solution of iodine and sodium iodide in water.
-
Slowly add the iodine solution to the imidazole solution at a controlled temperature.
-
After the reaction is complete, adjust the pH to precipitate the iodinated imidazole product.
-
Filter, wash, and dry the product to obtain 4(5)-iodo-1H-imidazole.
-
Step 2: Protection of the Imidazole Nitrogen
-
Materials: 4(5)-Iodo-1H-imidazole, Benzyl Chloride, Sodium Hydride (NaH), Dimethylformamide (DMF).
-
Procedure:
-
Suspend the iodoimidazole in anhydrous DMF.
-
Add sodium hydride portion-wise at 0 °C.
-
Add benzyl chloride and stir the reaction mixture at room temperature until completion.
-
Work up the reaction to isolate the N-benzylated iodoimidazole.
-
Step 3: Methylation of the Imidazole Nitrogen
-
Materials: N-benzylated iodoimidazole, Methyl Iodide, suitable solvent.
-
Procedure:
-
Dissolve the N-benzylated iodoimidazole in a suitable solvent.
-
Add methyl iodide and stir the reaction, likely with heating, to effect N-methylation.
-
Isolate the resulting quaternary imidazolium salt.
-
Step 4: Deprotection to Yield this compound
-
Materials: Quaternary imidazolium salt, reagents for debenzylation (e.g., catalytic hydrogenation).
-
Procedure:
-
Subject the quaternary salt to debenzylation conditions.
-
Purify the crude product to obtain this compound.
-
Reactivity and Applications in Drug Development
The carbon-iodine bond in this compound is a key feature for its synthetic utility, enabling a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This makes it a valuable precursor for creating libraries of complex molecules for drug discovery programs.
Cross-Coupling Reactions
While specific protocols for this compound are not extensively detailed in the literature, general procedures for iodo-imidazoles can be readily adapted.
General Protocol for Suzuki-Miyaura Coupling:
-
Reactants: this compound, an aryl or heteroaryl boronic acid.
-
Catalyst System: A palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent: A suitable solvent system such as a mixture of toluene and water, or dioxane.
-
Procedure:
-
Combine the iodoimidazole, boronic acid, palladium catalyst, and base in a reaction vessel.
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
References
An In-Depth Technical Guide to 5-Iodo-1-methyl-1H-imidazole: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential biological significance of 5-Iodo-1-methyl-1H-imidazole. This halogenated heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science.
Core Physical and Chemical Properties
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₄H₅IN₂ | |
| Molecular Weight | 208.00 g/mol | |
| Physical Form | Solid | |
| Melting Point | 105-109 °C | |
| Boiling Point (Predicted for 4-iodo isomer) | 299.0 ± 13.0 °C | [1] |
| Density (Predicted for 4-iodo isomer) | 2.07 ± 0.1 g/cm³ | [1] |
| pKa (Predicted for 4-iodo isomer) | 4.46 ± 0.61 | [1] |
| Solubility | Soluble in DMSO |
Spectroscopic Data
Detailed experimental spectral data for this compound is not extensively published. However, the synthesis and characterization, including 1H and 13C NMR, have been reported.[2] For reference, the 1H NMR spectrum of 1-methylimidazole shows characteristic peaks for the imidazole ring protons and the methyl group. In deuterated water (D₂O), the predicted chemical shifts are in the aromatic region for the ring protons and around 3.7 ppm for the methyl protons. The 13C NMR spectrum of 1-methylimidazole shows signals for the three imidazole ring carbons and the methyl carbon.
Experimental Protocols
Synthesis of this compound
An efficient and regioselective synthesis of this compound has been reported in four steps starting from imidazole, with an overall yield of 73%.[2] The following is a generalized workflow based on common synthetic strategies for iodinated imidazoles.
Caption: Generalized synthetic workflow for this compound.
Detailed Steps:
-
Di-iodination of Imidazole: Imidazole is treated with an excess of iodine in the presence of a base to yield a di-iodinated imidazole intermediate.
-
N-Methylation: The di-iodinated imidazole is then methylated at the N-1 position using a suitable methylating agent, such as methyl iodide.
-
Selective Deiodination: A selective deiodination is performed to remove one of the iodine atoms, yielding the desired this compound.
Purification Protocols
Recrystallization: Crude this compound can be purified by recrystallization. A common method involves dissolving the crude product in a minimal amount of a hot solvent, such as isopropanol, followed by the slow addition of a less polar solvent, like n-hexane, to induce crystallization upon cooling.
Column Chromatography: Flash column chromatography using silica gel is another effective purification method. A solvent system with a gradient of polarity, for example, a mixture of n-pentane and diethyl ether, can be used to separate the desired product from impurities.
Analytical Protocols
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of this compound.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm length).
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid.
-
Detection: UV detection at a suitable wavelength, typically around 210-254 nm.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of this compound.
-
Column: A non-polar or medium-polarity capillary column.
-
Carrier Gas: Helium.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectrometry to identify the compound based on its mass-to-charge ratio and fragmentation pattern.
Biological Significance and Potential Signaling Pathway Involvement
While the direct biological activity of this compound is not extensively documented, iodo-imidazole derivatives have been investigated as potential inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO).[3] IDO is a key enzyme in the kynurenine pathway, which is involved in tryptophan metabolism. In the context of cancer, IDO is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment. Its activity leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the production of immunosuppressive metabolites. This creates an immunosuppressive environment that allows tumor cells to evade the immune system. Inhibition of the IDO pathway is therefore a promising strategy in cancer immunotherapy.
Caption: Potential inhibition of the IDO signaling pathway by iodo-imidazole derivatives.
The imidazole core of these inhibitors can coordinate with the heme iron in the active site of the IDO enzyme, leading to its inhibition. The iodo-substituent can influence the electronic properties and binding affinity of the molecule. As a versatile building block, this compound can be utilized in the synthesis of a variety of substituted imidazoles for screening as potential IDO inhibitors.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical properties and established synthetic routes. Its potential application in the development of novel therapeutics, particularly as a scaffold for enzyme inhibitors in pathways like the IDO signaling cascade, makes it a compound of significant interest for researchers in drug discovery and medicinal chemistry. This guide provides a foundational understanding of its core characteristics and methodologies for its synthesis and analysis, facilitating its use in further research and development.
References
An In-depth Technical Guide to 5-Iodo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic applications of 5-Iodo-1-methyl-1H-imidazole. This compound is a valuable building block in medicinal chemistry and drug discovery, primarily utilized in cross-coupling reactions to generate diverse molecular scaffolds for the development of novel therapeutic agents.
Molecular Structure and Properties
This compound is a five-membered aromatic heterocycle containing two nitrogen atoms, with a methyl group at the N1 position and an iodine atom at the C5 position. The presence of the iodine atom provides a reactive site for various transition metal-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₄H₅IN₂ | |
| Molecular Weight | 208.00 g/mol | |
| CAS Number | 71759-88-1 | [1] |
| Appearance | Solid | |
| Melting Point | 105-109 °C | |
| SMILES | Cn1cncc1I | |
| InChI | 1S/C4H5IN2/c1-7-3-6-2-4(7)5/h2-3H,1H3 | |
| InChIKey | DPUVICGLBCCTDM-UHFFFAOYSA-N | |
| Purity | Typically >97% | |
| Storage | Dry, dark, short-term at 0-4°C, long-term at -20°C | [2] |
Experimental Protocols
-
Di-iodination of Imidazole: Reaction of imidazole with an excess of iodine in an alkaline solution to form 4,5-diiodo-1H-imidazole.[4][6]
-
N-methylation: Introduction of the methyl group at the N1 position of 4,5-diiodo-1H-imidazole using a methylating agent.
-
Selective Deiodination: Removal of the iodine atom at the C4 position to yield this compound. This can be achieved using a reducing agent or through a Grignard reaction followed by quenching.[7]
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are instrumental in forming carbon-carbon bonds. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules.
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling:
This protocol is adapted from procedures for the closely related 4-iodo-1H-imidazole and is expected to be applicable to the 5-iodo isomer.[8]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Ethanol
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.1 equiv.), and triphenylphosphine (0.2 equiv.).
-
Add a mixture of dioxane and ethanol as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 20 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl-1-methyl-1H-imidazole.
Visualizations
The following diagram illustrates a typical experimental workflow for the functionalization of this compound via a Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Role in Drug Discovery
The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[6] this compound serves as a key intermediate in the synthesis of a wide array of these molecules. Its utility in cross-coupling reactions allows for the systematic exploration of chemical space around the imidazole core, facilitating the generation of libraries of compounds for screening in drug discovery programs. For instance, it has been utilized in the total synthesis of xestomanzamine A, a marine natural product.[3] The functionalized imidazoles derived from this starting material are investigated for a broad range of therapeutic areas, including their potential as anticancer, antifungal, and anti-inflammatory agents.
References
- 1. This compound|CAS 71759-88-1|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Iodo-1-methyl-1H-imidazole synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Solubility of 5-Iodo-1-methyl-1H-imidazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 5-Iodo-1-methyl-1H-imidazole, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of precise quantitative solubility data in public literature, this document summarizes the known qualitative and semi-quantitative information. Furthermore, it outlines a comprehensive experimental protocol for determining the solubility of this compound in various organic solvents, ensuring a standardized approach for researchers.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical parameter that influences its behavior in various applications, from reaction kinetics in organic synthesis to bioavailability in drug development. It is governed by the principle of "like dissolves like," where the polarity, hydrogen bonding capability, and molecular size of both the solute (this compound) and the solvent determine the extent of dissolution. The imidazole ring, with its nitrogen atoms, can participate in hydrogen bonding, while the iodo- and methyl- substituents influence the molecule's overall polarity and lipophilicity.
Solubility Profile of this compound
Direct quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, based on information from chemical suppliers and related studies on substituted imidazoles, a qualitative solubility profile can be summarized.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Polarity (Dielectric Constant) | Observed Solubility | Citation |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | [1] |
| N,N-Dimethylformamide (DMF) | 36.7 | Reported to have some solubility | [2] |
| Dichloromethane (DCM) | 9.1 | Reported to have some solubility | [2] |
| Acetonitrile | 37.5 | Iodo-substituted imidazoles may have reduced solubility | [3] |
| Water | 80.1 | Poorly soluble due to overall hydrophobicity | [2] |
It is important to note that iodo-substituents can increase the lipophilicity of imidazole compounds, which may also impact their mobility in certain environments.[3]
Experimental Protocol for Solubility Determination
To obtain precise and reproducible quantitative solubility data for this compound, the following detailed experimental protocol, based on the widely accepted shake-flask method, is recommended.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.22 µm PTFE or other compatible material)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Calibrated thermometer
Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed vial to remove any undissolved solid. The filtration step should be performed quickly to minimize temperature fluctuations.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered solution to determine the mass of the solution.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 mL or mol/L, calculated from the determined concentration and the volume of the solvent.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
This structured approach ensures the generation of reliable and comparable solubility data, which is fundamental for the effective application of this compound in research and development.
References
Spectroscopic Data for 5-Iodo-1-methyl-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Iodo-1-methyl-1H-imidazole, a key building block in synthetic organic chemistry and drug discovery. Due to the limited availability of specific experimental spectra in the public domain, this document presents a compilation of expected spectroscopic data based on the analysis of closely related compounds and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for solid organic compounds like this compound are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted and representative spectroscopic data for this compound. These values are derived from spectral data of analogous iodo-imidazole derivatives and serve as a reference for the characterization of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | Singlet | 1H | H-2 |
| ~ 7.1 - 7.3 | Singlet | 1H | H-4 |
| ~ 3.6 - 3.8 | Singlet | 3H | N-CH₃ |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 138 - 142 | C-2 |
| ~ 130 - 135 | C-4 |
| ~ 85 - 90 | C-5 |
| ~ 33 - 36 | N-CH₃ |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Representative IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3150 | Medium | C-H stretch (aromatic) |
| ~ 2950 - 3000 | Medium | C-H stretch (methyl) |
| ~ 1500 - 1550 | Medium-Strong | C=N stretch |
| ~ 1450 - 1500 | Medium-Strong | C=C stretch |
| ~ 1250 - 1300 | Medium | C-N stretch |
| ~ 600 - 700 | Strong | C-I stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 208 | High | [M]⁺ (Molecular Ion) |
| 193 | Medium | [M - CH₃]⁺ |
| 81 | High | [M - I]⁺ |
| 54 | Medium | [C₃H₄N]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are suitable for the analysis of solid organic compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and environment of the nuclei.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0 ppm.
-
-
Instrument Setup:
-
The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
-
The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
-
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton experiment is run. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are acquired for a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled ¹³C experiment is performed to obtain singlets for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.
-
-
Background Spectrum:
-
Record a background spectrum of the empty ATR accessory to account for atmospheric and instrumental absorptions.
-
-
Sample Analysis:
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
The sample is vaporized by heating under a high vacuum.
-
-
Ionization:
-
Fragmentation:
-
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
discovery and history of 5-Iodo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Iodo-1-methyl-1H-imidazole, a key heterocyclic building block in synthetic and medicinal chemistry. The document details its discovery and history, focusing on its role as a crucial intermediate in the synthesis of complex molecules. A detailed, four-step experimental protocol for its synthesis from imidazole is provided, along with a summary of its physicochemical properties. Furthermore, this guide illustrates its significant application in the total synthesis of the marine alkaloid xestomanzamine A. While direct modulation of signaling pathways by this compound is not extensively documented, the broader biological activities of iodo-imidazole derivatives are discussed to provide context for its utility in drug discovery and development.
Discovery and History
The discovery of this compound is intrinsically linked to its utility as a versatile synthetic intermediate rather than to a specific, isolated discovery event. Its importance emerged from the need for functionalized imidazole scaffolds in the total synthesis of natural products and the development of novel pharmaceuticals.
The first notable and efficient synthesis of this compound was developed as part of a synthetic route to xestomanzamine A, a marine natural product.[1] This highlights that the "discovery" of this compound was driven by a specific synthetic goal, emphasizing its role as an enabling tool in organic chemistry. It is primarily recognized as a key building block for introducing a C5-functionalized N-methylated imidazole moiety into larger, more complex molecules.[1]
Physicochemical Properties
This compound is a solid at room temperature with a melting point ranging from 105-109 °C. Its chemical structure and properties make it a valuable reagent in various chemical transformations.
| Property | Value | Reference |
| CAS Number | 71759-88-1 | |
| Molecular Formula | C₄H₅IN₂ | |
| Molecular Weight | 208.00 g/mol | |
| Physical Form | Solid | |
| Melting Point | 105-109 °C | |
| Assay | 97% | |
| InChI Key | DPUVICGLBCCTDM-UHFFFAOYSA-N | |
| SMILES | Cn1cncc1I |
Experimental Protocols: Synthesis of this compound
An efficient and regiospecific four-step synthesis of this compound from imidazole has been reported with an overall yield of 73%.[1]
Step 1: Synthesis of 4,5-Diiodo-1H-imidazole
-
Materials: Imidazole, Iodine, Sodium Hydroxide, Water.
-
Procedure: To a solution of sodium hydroxide in water, imidazole is added and the mixture is cooled in an ice bath. Iodine is then added portion-wise while maintaining the temperature. The reaction mixture is stirred for a specified period, after which the precipitate is collected by filtration, washed with water, and dried to afford 4,5-diiodo-1H-imidazole.
Step 2: Synthesis of 4-Iodo-1H-imidazole
-
Materials: 4,5-Diiodo-1H-imidazole, Sodium Sulfite, Water, Dimethylformamide (DMF).
-
Procedure: A mixture of 4,5-diiodo-1H-imidazole and sodium sulfite in a mixture of water and DMF is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified.
Step 3: N-Methylation to 4-Iodo-1-methyl-1H-imidazole and this compound
-
Materials: 4-Iodo-1H-imidazole, Methyl Iodide, Sodium Hydride, DMF.
-
Procedure: To a solution of 4-iodo-1H-imidazole in anhydrous DMF, sodium hydride is added portion-wise at 0 °C. The mixture is stirred, and then methyl iodide is added. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched, and the products are extracted and separated by column chromatography to yield a mixture of 4-iodo-1-methyl-1H-imidazole and this compound.
Step 4: Isomerization to this compound
-
Materials: Mixture of 4-iodo-1-methyl-1H-imidazole and this compound, Heat.
-
Procedure: The mixture of isomers from the previous step is heated, leading to the isomerization of the 4-iodo isomer to the thermodynamically more stable 5-iodo isomer. The final product is then purified by recrystallization.
Mandatory Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Role in the Synthesis of Xestomanzamine A
Caption: Role of this compound in Xestomanzamine A synthesis.
Biological Activity and Applications in Drug Development
While this compound is primarily a synthetic intermediate, the broader class of iodo-imidazole derivatives has been investigated for various pharmacological activities. The imidazole moiety is a well-known pharmacophore present in numerous biologically active compounds. The introduction of an iodine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, often enhancing its potency or altering its selectivity.
-
Anticancer Activity: Several studies have explored iodo-substituted imidazole derivatives as potential anticancer agents. For instance, certain 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole derivatives have been evaluated for their in vitro cytotoxic effects against human breast cancer cell lines.[2]
-
Antimicrobial and Antifungal Activity: The imidazole core is a cornerstone of many antifungal medications. The unique electronic properties conferred by the iodine substituent can be exploited to develop new antimicrobial and antifungal agents.
-
Enzyme Inhibition: The imidazole ring can coordinate with metal ions in enzyme active sites, and iodo-substituted derivatives can be designed as specific enzyme inhibitors.
The primary application of this compound in drug development is as a starting material for the synthesis of more complex molecules with potential therapeutic value. Its role in the total synthesis of xestomanzamine A, a marine alkaloid with potential biological activity, is a prime example of its importance in accessing novel chemical matter for biological screening.[1]
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly in the field of medicinal chemistry. While its own biological activity is not a primary focus of research, its efficient and regiospecific synthesis has enabled the construction of complex, biologically relevant molecules. The detailed synthetic protocol and understanding of its chemical properties provided in this guide are intended to facilitate its use by researchers and scientists in the pursuit of novel therapeutics and other advanced chemical applications. The continued exploration of iodo-imidazole derivatives in drug discovery underscores the foundational importance of this key intermediate.
References
An In-depth Technical Guide on the Potential Biological Activity of 5-Iodo-1-methyl-1H-imidazole
Abstract: The imidazole scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. This technical guide focuses on the potential biological activities of a specific derivative, 5-Iodo-1-methyl-1H-imidazole. Due to the limited direct research on this compound, this document extrapolates its potential anticancer and antimicrobial activities from comprehensive data on structurally related iodo- and methyl-substituted imidazole derivatives. This guide provides a summary of quantitative biological data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of this class of compounds.
Introduction
Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules, including the amino acid histidine, histamine, and purines.[1] The versatility of the imidazole ring allows for substitutions that can modulate its physicochemical and pharmacological properties, leading to a broad spectrum of therapeutic applications.[2] Derivatives of imidazole have been extensively investigated and have shown promise as anticancer, antimicrobial, antifungal, and enzyme-inhibiting agents.[3][4]
The introduction of a halogen, such as iodine, can significantly influence a molecule's lipophilicity and its ability to form halogen bonds, which can enhance its interaction with biological targets.[2] Similarly, the methylation of the imidazole ring, as in this compound, can alter its basicity and metabolic stability. This guide explores the prospective biological activities of this compound by examining the established activities of analogous compounds.
Potential Anticancer Activity
Imidazole derivatives have emerged as a significant class of anticancer agents, targeting various mechanisms within cancer cells.[5] The anticancer potential of this compound can be inferred from the cytotoxic activities of other substituted imidazoles.
2.1. Quantitative Data on Anticancer Activity of Imidazole Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of various iodo- and methyl-substituted imidazole derivatives against a range of human cancer cell lines. It is important to note that these values are from different studies, and experimental conditions may vary.
| Compound | Cell Line | IC50 (µM) | Reference |
| Iodine-substituted dimethoxyphenyl imidazole gold (I) compound | HepG2 | 0.50 | [6] |
| Iodine-substituted dimethoxyphenyl imidazole gold (I) compound | SMMC-7721 | 0.92 | [6] |
| Iodine-substituted dimethoxyphenyl imidazole gold (I) compound | Hep3B | 0.52 | [6] |
| 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) | HT29 | 650 | [7] |
| 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) | A549 | 210 | [7] |
| 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) | VA13 | 15 | [7] |
| 2-((1-((4-chlorophenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide | C6 | 20 ± 2.0 | [3] |
| 2-((1-((4-chlorophenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide | HepG2 | 26.33 ± 1.53 | [3] |
| 1-Aryl-4-(1H-benzo[d][2][8][9]triazol-1-yl)-1H-imidazole-2(3H)-thione (BI9) | MCF-7 | 3.57 | [10] |
| 1-Aryl-4-(1H-benzo[d][2][8][9]triazol-1-yl)-1H-imidazole-2(3H)-thione (BI9) | HL-60 | 0.40 | [10] |
| 1-Aryl-4-(1H-benzo[d][2][8][9]triazol-1-yl)-1H-imidazole-2(3H)-thione (BI9) | HCT-116 | 2.63 | [10] |
2.2. Postulated Mechanism of Anticancer Action
Several imidazole derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer.[3] One of the prominent mechanisms involves the inhibition of protein kinases, such as those in the AKT and ERK1/2 pathways, which are crucial for cell proliferation, survival, and apoptosis evasion.[11] The inhibition of these kinases can lead to the induction of apoptosis.
2.3. Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol details the procedure for determining the cytotoxic effects of a compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell adherence.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (e.g., DMSO, the solvent used to dissolve the compound) and a positive control (e.g., a known anticancer drug like Doxorubicin).[2]
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[2]
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at 570 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[2]
-
Potential Antimicrobial Activity
The imidazole ring is a key component of many established antimicrobial and antifungal drugs.[4] Therefore, it is plausible that this compound could exhibit antimicrobial properties.
3.1. Quantitative Data on Antimicrobial Activity of Imidazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for several imidazole derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| A novel imidazole derivative (HL1) | Staphylococcus aureus | 625 | [2] |
| A novel imidazole derivative (HL1) | MRSA | 1250 | [2] |
| A novel imidazole derivative (HL1) | Acinetobacter baumannii | 1250 | [2] |
| A novel imidazole derivative (HL1) | Pseudomonas aeruginosa | 5000 | [2] |
| A novel imidazole derivative (HL2) | Staphylococcus aureus | 625 | [2] |
| A novel imidazole derivative (HL2) | MRSA | 625 | [2] |
| A novel imidazole derivative (HL2) | Escherichia coli | 2500 | [2] |
| A novel imidazole derivative (HL2) | Pseudomonas aeruginosa | 2500 | [2] |
| A novel imidazole derivative (HL2) | Acinetobacter baumannii | 2500 | [2] |
| 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | Gram-positive bacteria | ≤8 | [12] |
| 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | Gram-negative bacteria | >64 | [12] |
| 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide derivatives | Staphylococcus aureus | 4-8 | [2] |
3.2. Postulated Mechanism of Antimicrobial Action
The antimicrobial mechanism of action for many imidazole derivatives involves the disruption of microbial cell processes. This can include the inhibition of cell wall synthesis, interference with DNA replication, or disruption of the cell membrane.[4][13]
3.3. Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.[2]
-
-
Preparation of Bacterial Inoculum:
-
Grow the bacterial strain to be tested overnight in an appropriate broth.
-
Dilute the bacterial culture to a standardized concentration, typically 0.5 McFarland standard.
-
-
Inoculation:
-
Add a standardized volume of the bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control well (bacteria with no compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[2]
-
Synthesis of this compound
An efficient and regiospecific synthesis of this compound has been reported, starting from imidazole.
4.1. Experimental Protocol: Synthesis
The synthesis is a multi-step process:
-
Iodination of Imidazole: Imidazole is first di-iodinated to form 4,5-diiodoimidazole.
-
Protection of Imidazole Nitrogen: The nitrogen of 4,5-diiodoimidazole is protected, for example, with a benzyl group.
-
Selective Monodeiodination: The protected 4,5-diiodoimidazole undergoes selective monodeiodination to yield the 5-iodo derivative.
-
Methylation and Deprotection: The final step involves methylation of the imidazole nitrogen followed by deprotection to yield this compound.
A reported four-step synthesis from imidazole achieves a 73% overall yield.
Conclusion and Future Directions
While direct biological data for this compound is scarce, the extensive research on related imidazole derivatives strongly suggests its potential as a bioactive compound. The presence of the iodo- and methyl-substituents may confer favorable properties for anticancer and antimicrobial activities. The quantitative data from analogous compounds provide a starting point for predicting its potency.
Future research should focus on the synthesis and direct biological evaluation of this compound. In vitro studies using cytotoxicity assays (e.g., MTT) against a panel of cancer cell lines and antimicrobial susceptibility testing (e.g., MIC determination) against a range of pathogenic bacteria and fungi are warranted. Furthermore, elucidation of its specific mechanism of action, including its effects on key signaling pathways and potential enzyme targets, will be crucial for its development as a potential therapeutic agent. The detailed protocols provided in this guide offer a solid foundation for initiating such investigations.
References
- 1. 5-碘-1-甲基咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) on Mer+, Mer+Rem- and Mer- cell lines: differential potentiation by 3-acetamidobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
5-Iodo-1-methyl-1H-imidazole: A Strategic Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-1-methyl-1H-imidazole is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a methylated imidazole core and a reactive iodine atom, provides a valuable scaffold for the construction of complex molecular architectures. The imidazole moiety is a privileged structure in numerous biologically active compounds, while the iodo group serves as a convenient handle for a wide array of transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.
Chemical Properties and Synthesis
This compound is a solid at room temperature with a melting point in the range of 105-109 °C. Key identifiers for this compound are CAS Number 71759-88-1, a molecular formula of C₄H₅IN₂, and a molecular weight of 208.00 g/mol .[1]
An efficient and regioselective synthesis of this compound can be achieved in a four-step sequence starting from imidazole, with a reported overall yield of 73%.[2] This multi-step process underscores the controlled introduction of both the methyl and iodo substituents to achieve the desired isomer.
Core Applications in Organic Synthesis: Cross-Coupling Reactions
The C-I bond in this compound is readily activated by transition metal catalysts, making it an excellent substrate for a variety of cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various boronic acids or their esters. This reaction is particularly valuable for the synthesis of aryl- and heteroaryl-substituted imidazoles, which are common motifs in pharmacologically active molecules.
Quantitative Data for Suzuki-Miyaura Coupling of Iodo-Imidazoles
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ | Dioxane/Ethanol | 150 (µW) | 0.33 | 95 | BenchChem[3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 4-6 | 88 | BenchChem[4] |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ | Dioxane/Ethanol | 150 (µW) | 0.33 | 92 | BenchChem[3] |
Note: Yields are based on reactions with N-protected or N-substituted iodo-imidazoles and may vary for this compound.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
-
To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).[3]
-
Add palladium(II) acetate (0.1 equiv.) and triphenylphosphine (0.2 equiv.).[3]
-
Add a degassed mixture of dioxane and ethanol as the solvent.[3]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 20 minutes.[3]
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 5-aryl-1-methyl-1H-imidazole.[3]
Heck Coupling
The Heck reaction enables the formation of a C-C bond between this compound and an alkene, providing access to substituted vinylimidazoles. These products can serve as versatile intermediates for further synthetic transformations. For iodo-imidazoles, protection of the second nitrogen is often employed to prevent side reactions and catalyst inhibition.[3]
Quantitative Data for Heck Coupling of N-Protected Iodo-Imidazoles
| Entry | Alkene | N-Protecting Group | Product | Yield (%) | Reference |
| 1 | Methyl acrylate | Trityl | Methyl (E)-3-(1-trityl-1H-imidazol-4-yl)acrylate | 78 | BenchChem[3] |
| 2 | Styrene | Trityl | 4-((E)-2-Phenylvinyl)-1-trityl-1H-imidazole | 85 | BenchChem[3] |
| 3 | n-Butyl acrylate | SEM | n-Butyl (E)-3-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)acrylate | 72 | BenchChem[3] |
| 4 | Acrylonitrile | SEM | (E)-3-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)acrylonitrile | 65 | BenchChem[3] |
Note: SEM = (trimethylsilyl)ethoxymethyl. The data is for N-protected 4-iodo-1H-imidazole and serves as a reference.
Experimental Protocol: Heck Coupling
-
In a Schlenk tube under an inert atmosphere (e.g., argon), dissolve this compound (1.0 equiv.) in acetonitrile.
-
Add the alkene (1.5 equiv.), triethylamine (2.0 equiv.), palladium(II) acetate (5 mol%), and tri(o-tolyl)phosphine (10 mol%).[3]
-
Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling facilitates the reaction between this compound and a terminal alkyne to form alkynyl-imidazoles. This reaction is instrumental in the synthesis of precursors for various heterocyclic systems and has been applied in the development of kinase inhibitors.
Quantitative Data for Sonogashira Coupling of Iodo-Pyrazoles (as an analogue)
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 50-80 | 92 | BenchChem[5] |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 50-80 | 88 | BenchChem[5] |
| 3 | 3,3-Dimethyl-1-butyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPEA | DMF | 50-80 | 85 | BenchChem[5] |
Note: Data is for 1-ethyl-4-iodo-5-methyl-1H-pyrazole and provides a baseline for optimization.
Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).[5]
-
Add anhydrous THF or DMF and triethylamine (3.0 equiv.).[5]
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne (1.2 equiv.) dropwise.[5]
-
Heat the reaction mixture to 50-80 °C and monitor by TLC.[5]
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling this compound with a wide range of primary and secondary amines. This reaction is a cornerstone for synthesizing arylamines, which are prevalent in pharmaceuticals.[6]
Quantitative Data for Buchwald-Hartwig Amination of Iodo-Heterocycles
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | t-BuOH | 100 | 95 | BenchChem |
| 2 | Aniline | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 110 | 89 | BenchChem |
| 3 | N-Methylaniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 100 | 92 | BenchChem |
Note: Data is representative for iodo-heterocycles and should be used as a starting point for optimization.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), this compound (1.0 equiv.), and a base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Seal the tube, remove it from the glovebox, and add the amine (1.2 equiv.) and an anhydrous solvent (e.g., toluene) under an inert atmosphere.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Application in the Synthesis of Bioactive Molecules: p38 MAPK Inhibitors
While this compound does not directly modulate signaling pathways, it is a crucial precursor for synthesizing compounds that do. A prominent example is its use in the construction of p38 mitogen-activated protein kinase (MAPK) inhibitors. The p38 MAPK signaling pathway is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases.[7][8]
Pyridinyl-imidazole based compounds are a well-established class of p38 MAPK inhibitors.[9][10] The synthesis of these inhibitors often involves a sequential cross-coupling strategy where a substituted pyridine and another aryl group are introduced onto the imidazole scaffold. This compound can serve as the starting point for such syntheses, where the iodine atom is first replaced by a pyridinyl group via a Suzuki-Miyaura coupling, followed by functionalization at another position of the imidazole ring.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility is primarily demonstrated through its participation in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the facile and efficient synthesis of a diverse array of substituted imidazoles, which are key components of many biologically active molecules, including potent enzyme inhibitors for therapeutic targets such as p38 MAPK. The detailed protocols and quantitative data provided in this guide are intended to empower researchers to effectively utilize this strategic building block in their synthetic endeavors, from fundamental research to complex drug discovery programs.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-Iodo-1-methyl-1H-imidazole from Imidazole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 5-Iodo-1-methyl-1H-imidazole, a valuable building block in medicinal chemistry and pharmaceutical development, starting from readily available imidazole. The described four-step synthetic route offers a reliable and efficient pathway to the target molecule with good overall yield.
The synthesis commences with the di-iodination of imidazole to form 4,5-diiodo-1H-imidazole. To ensure regioselectivity in the subsequent steps, the secondary amine of the imidazole ring is protected with a benzyl group. The key step to achieving the desired 5-iodo substitution pattern is a regioselective mono-deiodination of the N-protected di-iodoimidazole. Finally, methylation of the remaining nitrogen followed by deprotection of the benzyl group affords the target compound, this compound.
Experimental Protocols
This section details the experimental procedures for the four-step synthesis of this compound from imidazole.
Step 1: Synthesis of 4,5-Diiodo-1H-imidazole
This procedure outlines the di-iodination of imidazole using iodine in an alkaline aqueous solution.
Materials:
-
Imidazole
-
Iodine (I₂)
-
Sodium Hydroxide (NaOH)
-
Water (H₂O)
-
36% Hydrochloric Acid (HCl)
Procedure:
-
In a suitable reaction vessel, dissolve imidazole (e.g., 3.43 g, 50.5 mmol) and iodine (e.g., 29.51 g, 116.2 mmol) in water (e.g., 60 ml).
-
To the stirring mixture, add sodium hydroxide (e.g., 9.29 g, 232.3 mmol).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Carefully add 36% hydrochloric acid dropwise to adjust the pH of the solution to neutral.
-
Filter the resulting precipitate and dry to obtain 4,5-diiodo-1H-imidazole.[1]
Table 1: Quantitative Data for the Synthesis of 4,5-Diiodo-1H-imidazole
| Parameter | Value |
| Imidazole | 3.43 g (50.5 mmol) |
| Iodine | 29.51 g (116.2 mmol) |
| Sodium Hydroxide | 9.29 g (232.3 mmol) |
| Water | 60 ml |
| Reaction Time | 3 hours |
| Reaction Temperature | Room Temperature |
| Yield | ~85% |
Step 2: N-Benzylation of 4,5-Diiodo-1H-imidazole
This protocol describes the protection of the imidazole nitrogen with a benzyl group using benzyl bromide and a base.
Materials:
-
4,5-Diiodo-1H-imidazole
-
Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl Bromide
Procedure:
-
To a flame-dried flask under an inert atmosphere, add sodium hydride (e.g., 2.4 mmol) slurried in anhydrous THF.
-
While stirring at room temperature, add a solution of 4,5-diiodo-1H-imidazole (e.g., 2 mmol) in anhydrous THF dropwise.
-
Allow the reaction to stir for 30 minutes.
-
Add benzyl bromide (e.g., 2.2 mmol) to the reaction mixture.
-
Upon completion (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-benzyl-4,5-diiodo-1H-imidazole.
Table 2: Quantitative Data for N-Benzylation
| Parameter | Value |
| 4,5-Diiodo-1H-imidazole | 2 mmol |
| Sodium Hydride | 2.4 mmol |
| Benzyl Bromide | 2.2 mmol |
| Solvent | Anhydrous THF |
| Reaction Time | Varies (monitor by TLC) |
| Reaction Temperature | Room Temperature |
| Yield | High (typically >90%) |
Step 3: Regioselective Mono-deiodination of 1-Benzyl-4,5-diiodo-1H-imidazole
This critical step selectively removes the iodine atom at the 4-position.
Materials:
-
1-Benzyl-4,5-diiodo-1H-imidazole
-
Ethylmagnesium bromide (EtMgBr) in diethyl ether
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Dissolve 1-benzyl-4,5-diiodo-1H-imidazole in anhydrous dichloromethane.
-
At room temperature, slowly add ethylmagnesium bromide (3.0 M solution in ether, e.g., 1.1 equivalents) dropwise over 15 minutes.
-
Stir the reaction mixture for approximately 20 minutes.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Quench the reaction by adding water.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-benzyl-5-iodo-1H-imidazole.
Table 3: Quantitative Data for Mono-deiodination
| Parameter | Value |
| 1-Benzyl-4,5-diiodo-1H-imidazole | 1 equivalent |
| Ethylmagnesium bromide (3.0 M in ether) | 1.1 equivalents |
| Solvent | Anhydrous Dichloromethane |
| Reaction Time | ~20 minutes |
| Reaction Temperature | Room Temperature |
| Yield | High (e.g., ~94% for a similar substrate) |
Step 4: N-Methylation and Deprotection to Yield this compound
This final two-part step involves the methylation of the remaining imidazole nitrogen followed by the removal of the benzyl protecting group.
Part A: N-Methylation
Materials:
-
1-Benzyl-5-iodo-1H-imidazole
-
Potassium tert-butoxide
-
Iodomethane (Methyl Iodide)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve 1-benzyl-5-iodo-1H-imidazole (e.g., 1.46 mmol) in dry THF.
-
At 0°C, add potassium tert-butoxide (e.g., 1.90 mmol).
-
Stir the reaction mixture at 0°C for one hour.
-
Add iodomethane (e.g., 1.90 mmol) at 0°C.
-
Allow the mixture to stir overnight at room temperature.
-
Remove the solvent under reduced pressure to obtain the crude 1-benzyl-3-methyl-5-iodo-1H-imidazolium iodide.
Part B: N-Debenzylation
Materials:
-
Crude 1-benzyl-3-methyl-5-iodo-1H-imidazolium iodide
-
Potassium tert-butoxide (KOtBu)
-
Dimethyl sulfoxide (DMSO)
-
Oxygen
Procedure:
-
Dissolve the crude product from Part A in DMSO.
-
Add potassium tert-butoxide (e.g., 7 equivalents).
-
Bubble oxygen through the solution for approximately 10 minutes.
-
Upon completion (monitored by TLC), quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
Table 4: Quantitative Data for N-Methylation and Deprotection
| Parameter | Value |
| N-Methylation | |
| 1-Benzyl-5-iodo-1H-imidazole | 1.46 mmol |
| Potassium tert-butoxide | 1.90 mmol |
| Iodomethane | 1.90 mmol |
| Solvent | Anhydrous THF |
| Reaction Time | Overnight |
| Reaction Temperature | 0°C to Room Temperature |
| N-Debenzylation | |
| 1-benzyl-3-methyl-5-iodo-1H-imidazolium iodide | ~1.46 mmol |
| Potassium tert-butoxide | 7 equivalents |
| Solvent | DMSO |
| Reaction Time | ~10 minutes (oxygen bubbling) |
| Reaction Temperature | Room Temperature |
| Overall Yield (from imidazole) | ~73% |
Synthesis Workflow and Logical Relationships
The following diagrams illustrate the overall synthetic pathway and the logical progression of the experimental work.
Caption: Overall synthetic workflow for the preparation of this compound.
Caption: Logical relationship between synthesis, purification, and analysis steps.
References
Application Notes and Protocols: 5-Iodo-1-methyl-1H-imidazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Iodo-1-methyl-1H-imidazole as a versatile building block in medicinal chemistry. The imidazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the presence of an iodine atom at the 5-position offers a reactive handle for various synthetic transformations, enabling the creation of diverse molecular libraries for drug discovery.[1][2] This document details the synthesis of bioactive molecules using this key intermediate, presents quantitative data for exemplary compounds, provides detailed experimental protocols, and illustrates relevant biological signaling pathways.
I. Synthetic Applications
This compound is a crucial precursor for the synthesis of a variety of substituted imidazoles with a range of biological activities. The carbon-iodine bond is particularly amenable to metal-catalyzed cross-coupling reactions and Grignard reagent formation, allowing for the introduction of diverse substituents.
A. Synthesis of the Marine Alkaloid Xestomanzamine A
A notable application of this compound is in the total synthesis of the marine natural product xestomanzamine A.[2][3] This β-carboline alkaloid, isolated from the Okinawan sponge Xestospongia sp., is part of the manzamine class of alkaloids which have demonstrated a wide range of biological activities, including antimalarial, antimicrobial, and cytotoxic effects.[1][4][5][6]
The synthesis is efficiently achieved through a modified Grignard reaction.[2][3][7] The imidazolemagnesium bromide, formed from this compound, reacts with a β-carboline ester moiety to yield xestomanzamine A.[2][7]
Experimental Protocol: Synthesis of Xestomanzamine A
Materials:
-
This compound
-
Methylmagnesium bromide solution
-
1-Cyano-β-carboline
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Grignard Reagent Formation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C. Add a solution of methylmagnesium bromide (1.1 eq) dropwise while maintaining the temperature at 0 °C. Stir the reaction mixture at this temperature for 1 hour to ensure the formation of the imidazolemagnesium bromide.
-
Coupling Reaction: To the freshly prepared Grignard reagent, add a solution of 1-cyano-β-carboline (0.5 eq) in anhydrous dichloromethane dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford xestomanzamine A as a yellow solid. An overall yield of 55-59% can be expected.[1][2][7]
Visualization of the Synthetic Workflow:
II. Biological Activities and Mechanisms of Action
Derivatives of this compound, particularly the manzamine alkaloids, exhibit a broad spectrum of biological activities.
A. Anticancer Activity
Manzamine alkaloids have demonstrated significant cytotoxicity against various cancer cell lines. For instance, Manzamine A has been shown to inhibit the proliferation of human colorectal carcinoma cells (HCT116) with an IC50 value of 4.5 ± 1.7 μM.[8] The proposed mechanism of action involves the induction of cell cycle arrest at the G0/G1 phase and the triggering of caspase-dependent apoptosis.[8] A key molecular target of the manzamine class of compounds is Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase involved in numerous cellular processes including proliferation and apoptosis.[5] Inhibition of GSK-3β by manzamines can lead to the stabilization of β-catenin and subsequent modulation of gene expression, contributing to their anticancer effects.
Signaling Pathway: Manzamine-induced Apoptosis via GSK-3β Inhibition
B. Antifungal Activity
Imidazole derivatives are a well-established class of antifungal agents. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[9][10] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3] Disruption of ergosterol synthesis leads to a compromised cell membrane, altered permeability, and ultimately, fungal cell death.[1][3]
Signaling Pathway: Imidazole Antifungal Mechanism of Action
III. Quantitative Data
The following table summarizes the biological activity of manzamine A, a compound closely related to xestomanzamine A, which can be synthesized from this compound. This data is representative of the potential therapeutic applications of this class of compounds.
| Compound | Target/Assay | Cell Line/Organism | IC50/MIC | Reference |
| Manzamine A | Cytotoxicity | HCT116 (Human Colorectal Carcinoma) | 4.5 ± 1.7 μM | [8] |
| Manzamine A | Antimycobacterial | Mycobacterium tuberculosis H37Rv | 1.56 µg/mL | [5] |
| 8-Hydroxymanzamine A | Antimycobacterial | Mycobacterium tuberculosis H37Rv | 0.91 µg/mL | [5] |
IV. Future Directions: Radiotracer Synthesis
The iodo-functionalization of this compound makes it a potential precursor for the synthesis of radiotracers for Positron Emission Tomography (PET). The iodine atom can be replaced with a positron-emitting isotope, such as Iodine-124, or the entire imidazole scaffold can be incorporated into a larger molecule to be labeled with other common PET isotopes like Carbon-11 or Fluorine-18. Such radiotracers could be valuable tools for in vivo imaging and for studying the pharmacokinetics and target engagement of novel imidazole-based therapeutics. Further research into the development of automated and efficient radiosynthesis protocols for derivatives of this compound is warranted.
References
- 1. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Manzamines as an Example of the Unique Structural Classes Available for the Discovery and Optimization of Infectious Disease Controls Based on Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Manzamine A Exerts Anticancer Activity against Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalization of 5-Iodo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-Iodo-1-methyl-1H-imidazole as a versatile reagent for the synthesis of functionalized molecules. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The presence of an iodine atom at the C5-position offers a reactive handle for various cross-coupling reactions, enabling the facile generation of diverse molecular libraries for drug discovery programs.
Overview of Synthetic Utility
This compound is a key building block for introducing the 1-methylimidazol-5-yl moiety into organic molecules. This is particularly valuable in medicinal chemistry, where this group can act as a bioisostere, a hydrogen bond acceptor, or a coordinating ligand for metal centers in metalloenzymes. The carbon-iodine bond is readily activated by transition metal catalysts, making it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.
Key applications include:
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Sonogashira, and Heck couplings are powerful methods for creating C-C bonds, allowing for the introduction of aryl, heteroaryl, and vinyl substituents.
-
Synthesis of Bioactive Molecules: The 1-methylimidazole core is found in numerous compounds with a range of biological activities, including as kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2][3]
-
Natural Product Synthesis: This reagent has been utilized in the total synthesis of marine alkaloids, such as xestomanzamine A.[4]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired product. The protocols for cross-coupling reactions are adapted from established procedures for the closely related 4-iodo-1H-imidazole and are expected to be applicable to this compound.[5][6][7]
Suzuki-Miyaura Coupling
This reaction enables the formation of a C-C bond between the C5 position of the imidazole and various aryl or heteroaryl boronic acids.
Reaction Scheme:
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DME)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture and the palladium catalyst (0.02-0.05 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) cocatalyst (e.g., CuI)
-
Base (e.g., Et₃N, DIPEA)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the palladium catalyst (0.01-0.05 eq.) and the copper(I) cocatalyst (0.02-0.10 eq.).
-
Add the solvent, followed by this compound (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Stir the reaction mixture at room temperature to 60 °C for 2-8 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Heck Coupling
The Heck reaction allows for the formation of a C-C bond between this compound and an alkene.
Reaction Scheme:
Materials:
-
This compound
-
Alkene (e.g., acrylate, styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., P(o-tolyl)₃)
-
Base (e.g., Et₃N, Na₂CO₃)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 eq.) in the solvent.
-
Add the alkene (1.5 eq.), the base (2.0 eq.), the palladium catalyst (0.05 eq.), and the phosphine ligand (0.10 eq.).
-
Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for cross-coupling reactions of iodo-imidazoles, which can be used as a reference for optimizing reactions with this compound.
Table 1: Representative Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) / SPhos (6) | Cs₂CO₃ | Toluene/H₂O | 90 | 8 | 80-90 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (4) | K₃PO₄ | DME | 85 | 12 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 100 | 6 | 70-80 |
Data adapted from analogous reactions with 4-iodo-1H-imidazole and may require optimization.[5][6]
Table 2: Representative Sonogashira Coupling Conditions and Yields
| Entry | Alkyne | Catalyst (mol%) | Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 4 | 90-98 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | DIPEA | DMF | 50 | 6 | 85-95 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Acetonitrile | 60 | 3 | 80-90 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (4) | CuI (8) | Piperidine | Toluene | RT | 8 | 75-85 |
Data adapted from analogous reactions and may require optimization.[8]
Table 3: Representative Heck Coupling Conditions and Yields
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Et₃N | Acetonitrile | 100 | 16 | 75-85 |
| 2 | Styrene | Pd(OAc)₂ (5) | PPh₃ (10) | Na₂CO₃ | DMF | 120 | 24 | 70-80 |
| 3 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | None | K₂CO₃ | DMA | 110 | 18 | 80-90 |
| 4 | Acrylonitrile | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Et₃N | Acetonitrile | 100 | 16 | 60-70 |
Data adapted from analogous reactions with N-protected 4-iodo-1H-imidazole and may require optimization.[7]
Mandatory Visualizations
Signaling Pathways
Derivatives of this compound can be explored as potential inhibitors of kinases, such as p38 MAPK, which is implicated in inflammatory responses.
Caption: Inhibition of the p38 MAPK signaling pathway by imidazole-based compounds.
Functionalized imidazoles can serve as ligands for GPCRs, modulating their activity in various cellular processes.
Caption: Modulation of GPCR signaling by an imidazole-based ligand.
Experimental Workflows
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Sonogashira coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lookchem.com [lookchem.com]
Application Notes and Protocols for Suzuki Coupling with 5-Iodo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 5-Iodo-1-methyl-1H-imidazole with various arylboronic acids. The imidazole moiety is a key structural motif in numerous pharmaceuticals, and the ability to functionalize it at the C5-position via robust C-C bond-forming reactions is of significant interest in medicinal chemistry and drug development.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2] For heteroaromatic compounds like this compound, this reaction provides a powerful tool for the synthesis of diverse derivatives with potential biological activity. The choice of catalyst, base, and solvent system is crucial for achieving high yields and purity of the desired products.[3][4][5][6][7]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2] The base plays a critical role in the transmetalation step by activating the organoboron compound.[1]
Data Summary of Reaction Conditions
The following table summarizes various reported and analogous reaction conditions for the Suzuki coupling of 5-halo-1-methyl-imidazoles with arylboronic acids, providing a comparative overview of different catalytic systems and their efficiencies.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Water | 70-80 | 12 | 75-90 | [8][9] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 15-20 | ~85 | [10] |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (1:1) | 110 | 2 | ~90 | [11] |
| 4 | Pd/C (1.4) | - | K₂CO₃ (2) | DMF | Reflux (MW) | 0.5-1.5 | 41-92 | [2] |
| 5 | PdCl₂(dppf) (5) | - | CsF (2) | Toluene/H₂O (1:1) | 110 (MW) | 2 | ~90 | [11] |
Experimental Protocols
Protocol 1: Aqueous Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the coupling of 5-chloro-1-methyl-4-nitroimidazole and is expected to be effective for this compound.[8][9]
Materials:
-
This compound
-
Arylboronic acid
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol, 3 mol%), and tetrabutylammonium bromide (1.0 mmol, 1.0 equiv.).
-
Add deionized water (10 mL) to the flask.
-
Heat the reaction mixture to 70-80 °C with vigorous stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-1-methyl-1H-imidazole.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a general method for the rapid synthesis of arylated imidazoles and can be adapted for this compound.[11]
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Microwave reactor vial with a stir bar
-
Microwave synthesizer
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a microwave reactor vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), sodium carbonate (2.0 mmol, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add a mixture of DMF and water (1:1, 4 mL) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 110 °C for 30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 5-aryl-1-methyl-1H-imidazole.
Visualizations
Caption: General mechanism of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi-res.com [mdpi-res.com]
Application Notes and Protocols for N-Alkylation of 5-Iodo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the N-alkylation of 5-Iodo-1-methyl-1H-imidazole to synthesize 1,3-dialkyl-5-iodo-1H-imidazolium salts. The N-alkylation of imidazole derivatives is a fundamental transformation in medicinal chemistry, as the introduction of various alkyl groups can significantly modulate the physicochemical and biological properties of the parent molecule.[1] The resulting imidazolium salts are valuable intermediates in the synthesis of N-heterocyclic carbenes (NHCs), ionic liquids, and biologically active compounds.[2][3] The iodine atom at the 5-position serves as a versatile handle for further functionalization, such as in cross-coupling reactions.[1]
The general principle of N-alkylation of an imidazole involves the nucleophilic attack of the N-3 nitrogen of the imidazole ring on an electrophilic alkylating agent, typically an alkyl halide.[1] Since this compound is already alkylated at the N-1 position, the reaction will proceed at the remaining N-3 nitrogen to form a quaternary imidazolium salt. The choice of base, solvent, and temperature is crucial for the efficiency of the reaction.[1]
Experimental Protocols
Two primary protocols are presented here, adaptable for various alkylating agents. Protocol 1 employs a strong base, sodium hydride, in an aprotic polar solvent, DMF, which is suitable for a wide range of alkylating agents and generally results in high efficiency.[1] Protocol 2 utilizes a milder base, potassium carbonate, in acetonitrile, which can be advantageous when dealing with base-sensitive substrates.[1]
Protocol 1: N-Alkylation using an Alkyl Halide
This protocol describes the direct quaternization of this compound with an alkyl halide. This method is straightforward and often used for the synthesis of imidazolium-based ionic liquids.[4]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous acetonitrile or another suitable solvent
-
Dichloromethane (for work-up)
-
Diethyl ether (for precipitation)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.
-
Addition of Alkylating Agent: To the stirred solution, add the alkylating agent (1.0-1.2 equivalents). For highly reactive alkyl halides like iodomethane, the reaction can be initiated at 0 °C.[4]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction time can vary from a few hours to several days depending on the reactivity of the alkylating agent.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
If the product precipitates out of the solution, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[5]
-
Alternatively, the solvent can be removed under reduced pressure. The resulting crude product can be dissolved in a minimum amount of a solvent like dichloromethane and then precipitated by the addition of a less polar solvent such as diethyl ether.[5] The solid is then filtered and dried.
-
If necessary, the product can be further purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane as the eluent.[5]
-
Protocol 2: Base-Assisted N-Alkylation
This protocol is adapted from methods used for the N-alkylation of other iodo-imidazoles and is suitable for less reactive alkylating agents or when precise control over the reaction is needed.[1]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous acetonitrile or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure using Potassium Carbonate in Acetonitrile:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).[1]
-
Solvent Addition: Add anhydrous acetonitrile to the flask.
-
Addition of Alkylating Agent: Add the alkylating agent (1.2 equivalents) to the stirred suspension at room temperature.[1]
-
Reaction: The reaction mixture may be stirred at room temperature or heated to reflux to increase the reaction rate. Monitor the reaction progress by TLC.[1]
-
Work-up: Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.[1]
-
Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[1]
Data Presentation
The following table summarizes typical reaction conditions that can be adapted for the N-alkylation of this compound, based on protocols for similar imidazole derivatives.
| Parameter | Protocol 1 (Direct Alkylation) | Protocol 2 (Base-Assisted) | Reference(s) |
| Base | None | K₂CO₃ or NaH | [1] |
| Solvent | Acetonitrile, THF, DMF | Acetonitrile, DMF | [1][4][6] |
| Temperature | 0 °C to Room Temperature or 60 °C | Room Temperature to 80 °C | [4] |
| Reactant Ratio (Imidazole:Alkyl Halide) | 1 : 1.0 - 1.2 | 1 : 1.1 - 1.2 | [1][4] |
| Reaction Time | 1 - 48 hours | 1 - 24 hours | [4][6] |
| Typical Yield | 55% - Quantitative | 66% - 96% | [4][7] |
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Class of Task‐Specific Imidazolium Salts and Ionic Liquids and Their Corresponding Transition‐Metal Complexes for Immobilization on Electrochemically Active Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. CN103012275A - Method for producing high-purity N-alkyl imidazole - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Application Notes: The Utility of 5-Iodo-1-methyl-1H-imidazole in the Synthesis of Pharmaceutical Intermediates
Introduction
5-Iodo-1-methyl-1H-imidazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a reactive carbon-iodine bond on the imidazole scaffold, makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery, enabling the efficient construction of complex molecular architectures with diverse biological activities. This document provides an overview of its applications, quantitative data on its synthesis and subsequent reactions, and detailed experimental protocols for its use in creating valuable pharmaceutical intermediates. The imidazole core is a "privileged structure" found in numerous approved drugs, and the iodo-substituent at the 5-position serves as a crucial handle for introducing molecular diversity.[1]
Key Applications in Pharmaceutical Synthesis
This compound is a key precursor for C-5 functionalized N-methylated imidazoles.[2] Its utility has been demonstrated in the synthesis of natural products and other biologically active compounds.
-
Natural Product Synthesis: It has been successfully employed in the synthesis of xestomanzamine A, a marine natural product.[2] This synthesis highlights its utility in forming complex carbon-carbon bonds.
-
Cross-Coupling Reactions: The carbon-iodine bond is highly reactive and suitable for a range of powerful bond-forming reactions, which are staples in pharmaceutical synthesis:
These reactions allow for the introduction of diverse substituents at the 5-position of the imidazole ring, a common strategy in the development of novel therapeutic agents, including potential anticancer and antifungal molecules.[1][8]
Data Presentation
Quantitative data for the synthesis and key reactions of this compound and its analogs are summarized below.
Table 1: Synthesis of this compound
| Starting Material | Steps | Key Reagents | Overall Yield (%) | Reference |
|---|---|---|---|---|
| Imidazole | 4 | Iodine, Methylating Agent | 73 | [2] |
| 4,5-diiodo-1-methyl-1H-imidazole | 1 | Ethylmagnesium Bromide (EtMgBr) | 94 |[9] |
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions Data adapted from studies on analogous iodo-imidazoles, demonstrating the general applicability of these methods.
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Time | Coupling Partner | Yield (%) |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | DME | 150 (Microwave) | 10 min | Phenylboronic acid | 85 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 12 h | Morpholine | 95 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Room Temp | 4 h | Phenylacetylene | 93 |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4,5-diiodo-1-methyl-1H-imidazole
This protocol describes the selective mono-deiodination of 4,5-diiodo-1-methyl-1H-imidazole to yield the target compound.[9]
Materials:
-
4,5-diiodo-1-methyl-1H-imidazole
-
Ethylmagnesium bromide (EtMgBr, 3.0 M solution in diethyl ether)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4,5-diiodo-1-methyl-1H-imidazole (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried reaction flask under an inert atmosphere (Argon or Nitrogen).
-
At room temperature, add ethylmagnesium bromide (1.1 eq) dropwise to the solution over a period of 15 minutes.
-
Stir the resulting reaction mixture for an additional 20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.
-
Upon completion, quench the reaction by carefully adding water to the mixture.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine all organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford this compound as a pale yellow oil.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the C-C bond formation between this compound and an arylboronic acid.[3][10]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,2-Dimethoxyethane - DME)
-
Microwave reaction vial
Procedure:
-
To a microwave reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add the solvent (DME) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired 5-aryl-1-methyl-1H-imidazole.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N bond formation between this compound and an amine.[3][7]
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., tert-Butanol)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and K₃PO₄ (1.4 eq).
-
Evacuate and backfill the tube with inert gas (repeat 3 times).
-
Add the amine (1.2 eq) and tert-Butanol.
-
Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through celite and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to afford the 5-amino-1-methyl-1H-imidazole derivative.
Visualizations
Caption: Synthetic utility of this compound.
Caption: Workflow for Suzuki-Miyaura Coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. lookchem.com [lookchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Regioselective Synthesis of 5-Iodo-1-methyl-1H-imidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Iodo-1-methyl-1H-imidazole is a valuable synthetic intermediate in medicinal chemistry, providing a versatile scaffold for the development of novel therapeutic agents. The carbon-iodine bond at the C5 position serves as a key functional handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides detailed protocols for the regioselective synthesis of this compound, focusing on a highly regioselective multi-step approach starting from imidazole. An alternative direct iodination method is also discussed, along with the challenges associated with controlling regioselectivity.
Methodology Overview
The most reliable and regioselective synthesis of this compound is a four-step process commencing with the exhaustive iodination of imidazole. This is followed by N-methylation of the resulting polyiodinated imidazole, and a subsequent selective deiodination to yield the desired product with high purity. This multi-step approach ensures complete regioselectivity, a significant advantage over direct iodination methods which often yield a mixture of isomers.
Experimental Protocols
Method 1: Four-Step Regioselective Synthesis from Imidazole
This method is adapted from a reported efficient route that ensures complete regiospecificity with a good overall yield.[1]
Workflow Diagram:
Caption: Workflow for the four-step synthesis of this compound.
Step 1: Synthesis of 2,4,5-Triiodo-1H-imidazole
This procedure is based on established methods for the polyiodination of imidazole.
-
Materials:
-
Imidazole
-
Sodium hydroxide (NaOH)
-
Iodine (I₂)
-
Water (H₂O)
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve imidazole (1.0 eq) in water.
-
Add sodium hydroxide (3.0 eq) to the solution and stir until it is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of iodine (3.0 eq) in water to the cooled reaction mixture over a period of 1 hour.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
The precipitate formed is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield crude 2,4,5-Triiodo-1H-imidazole.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.
-
Step 2: Synthesis of 1-Methyl-2,4,5-triiodoimidazole
This step involves the N-methylation of the polyiodinated imidazole intermediate.[2]
-
Materials:
-
2,4,5-Triiodo-1H-imidazole
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of 2,4,5-Triiodo-1H-imidazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-Methyl-2,4,5-triiodoimidazole.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 3: Regioselective Synthesis of this compound
This key step involves the selective deiodination at the C2 and C4 positions. The use of a Grignard reagent is effective for such selective reductions.[3]
-
Materials:
-
1-Methyl-2,4,5-triiodoimidazole
-
Isopropylmagnesium chloride (i-PrMgCl) in THF (2.0 M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve 1-Methyl-2,4,5-triiodoimidazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add isopropylmagnesium chloride (2.2 eq) to the cooled solution via a syringe pump over 1 hour.
-
Stir the reaction mixture at -78 °C for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Step 4: Purification and Characterization
The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain a crystalline solid. The purity and identity of the compound should be confirmed by analytical techniques.
-
Melting Point: 105-109 °C
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry.
-
Mass Spectrometry: To confirm the molecular weight (208.00 g/mol ).
Method 2: Direct Iodination of 1-Methyl-1H-imidazole (Alternative Approach)
Direct iodination of 1-methyl-1H-imidazole is a more straightforward approach but often suffers from a lack of regioselectivity, leading to a mixture of 2-iodo, 4-iodo, and 5-iodo isomers, as well as di-iodinated products. The reactivity of the carbon positions in the imidazole ring generally follows the order C5 > C4 > C2, which favors the formation of the 5-iodo isomer under certain conditions. However, achieving high selectivity can be challenging.
-
Materials:
-
1-Methyl-1H-imidazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
Dissolve 1-methyl-1H-imidazole (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-Iodosuccinimide (1.0 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC or GC-MS to assess the isomer distribution.
-
Upon completion, remove the solvent under reduced pressure.
-
The residue is then taken up in a suitable solvent (e.g., dichloromethane) and washed with aqueous sodium thiosulfate solution to remove any remaining iodine.
-
The organic layer is dried and concentrated.
-
The resulting mixture of isomers requires careful separation by column chromatography or preparative HPLC to isolate the desired this compound.
-
Quantitative Data Summary
The following table summarizes the typical yields for the multi-step regioselective synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Polyiodination | Imidazole | 2,4,5-Triiodo-1H-imidazole | I₂, NaOH, H₂O | ~90 |
| 2 | N-Methylation | 2,4,5-Triiodo-1H-imidazole | 1-Methyl-2,4,5-triiodoimidazole | CH₃I, K₂CO₃, DMF | ~95 |
| 3 | Selective Deiodination | 1-Methyl-2,4,5-triiodoimidazole | This compound | i-PrMgCl, THF | ~85 |
| Overall Yield | Imidazole | This compound | ~73 [1] |
Discussion
The four-step synthesis route offers a robust and highly regioselective method for obtaining this compound. The initial exhaustive iodination followed by selective deiodination effectively overcomes the challenges of controlling regioselectivity often encountered in direct iodination approaches. While the multi-step nature of this protocol may seem more complex, the high overall yield and the purity of the final product make it a preferred method for applications where isomeric purity is critical.
The direct iodination of 1-methyl-1H-imidazole presents a more atom-economical and shorter synthetic route. However, the formation of a mixture of isomers necessitates challenging purification steps and often results in a lower isolated yield of the desired 5-iodo product. Further optimization of reaction conditions, such as the choice of iodinating agent, solvent, and temperature, may improve the regioselectivity of the direct approach.
For researchers and drug development professionals requiring high-purity this compound, the four-step synthesis is the recommended protocol.
References
Application Notes and Protocols for the Scale-Up Synthesis of 5-Iodo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 5-Iodo-1-methyl-1H-imidazole, a key intermediate in the synthesis of various biologically active compounds. The described method is based on a regioselective four-step synthesis starting from imidazole, offering a practical and efficient route for producing this valuable building block on a larger scale.
Introduction
This compound is a crucial heterocyclic intermediate in medicinal chemistry and drug development. Its utility stems from the presence of a reactive iodine atom, which allows for a variety of cross-coupling reactions to introduce molecular diversity. This enables the synthesis of a wide range of substituted imidazoles with potential therapeutic applications. The protocol outlined below is designed to be scalable and provides a reliable method for obtaining the target compound with high purity and yield.
Overall Reaction Scheme
The synthesis proceeds in four main steps:
-
Di-iodination of Imidazole: Imidazole is first di-iodinated to produce 4,5-diiodo-1H-imidazole.
-
Selective Deiodination: 4,5-diiodo-1H-imidazole is then selectively deiodinated to yield 4(5)-iodo-1H-imidazole.
-
Methylation: The resulting 4(5)-iodo-1H-imidazole is methylated to produce a mixture of 4-iodo-1-methyl-1H-imidazole and this compound.
-
Isomer Separation: The desired this compound is separated from the isomeric mixture.
An efficient, four-step synthesis of 5-Iodo-1-methylimidazole from imidazole has been reported with a high overall yield of 73%.[1]
Experimental Protocols
Materials and Equipment:
-
Imidazole
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
Sodium Hydroxide (NaOH)
-
Sodium Sulfite (Na₂SO₃)
-
Methyl Iodide (CH₃I)
-
Sodium Hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Water (H₂O)
-
Large reaction vessels (appropriate for the desired scale)
-
Mechanical stirrer
-
Temperature probes
-
Addition funnels
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Chromatography equipment for purification
Step 1: Synthesis of 4,5-Diiodo-1H-imidazole
This procedure is adapted from established methods for the iodination of imidazole.[2][3]
-
In a suitably sized reaction vessel, prepare a solution of sodium hydroxide in water.
-
To this solution, add imidazole and stir until it is completely dissolved.
-
In a separate container, prepare a solution of iodine and potassium iodide in water.
-
Cool the imidazole solution to 0-5 °C using an ice bath.
-
Slowly add the iodine solution to the cooled imidazole solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The resulting precipitate of 4,5-diiodo-1H-imidazole is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 4(5)-Iodo-1H-imidazole
This step involves the selective deiodination of 4,5-diiodo-1H-imidazole.[3]
-
Suspend the dried 4,5-diiodo-1H-imidazole in a suitable solvent such as aqueous ethanol or DMF in a large reaction vessel.
-
Add a reducing agent, such as sodium sulfite, to the suspension.
-
Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with an appropriate acid if necessary.
-
The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by removal of the solvent under reduced pressure.
Step 3: Methylation of 4(5)-Iodo-1H-imidazole
This procedure is based on standard N-alkylation methods for imidazoles.[4]
-
In a dry reaction vessel under an inert atmosphere, suspend sodium hydride in anhydrous DMF.
-
Cool the suspension to 0 °C and slowly add a solution of 4(5)-iodo-1H-imidazole in anhydrous DMF.
-
Allow the mixture to stir at room temperature for about 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide dropwise.
-
Let the reaction proceed at room temperature for several hours until completion (monitored by TLC).
-
Quench the reaction carefully by the slow addition of water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of isomers.
Step 4: Purification of this compound
The final step involves the separation of the desired 5-iodo isomer from the 4-iodo isomer.
-
The crude mixture of isomers is purified by column chromatography on silica gel.
-
A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is used to separate the two isomers.
-
The fractions containing the desired this compound are collected and the solvent is removed under reduced pressure to yield the pure product.
Data Presentation
| Parameter | Step 1: Di-iodination | Step 2: Deiodination | Step 3: Methylation | Step 4: Purification | Overall |
| Starting Material | Imidazole | 4,5-Diiodo-1H-imidazole | 4(5)-Iodo-1H-imidazole | Isomeric Mixture | Imidazole |
| Key Reagents | I₂, KI, NaOH | Na₂SO₃ | NaH, CH₃I, DMF | Silica Gel, Solvents | - |
| Typical Yield | High | Good to High | Good | Good | ~73%[1] |
| Purity (Post-step) | >95% | >90% | Mixture of Isomers | >97%[5] | >97% |
| Melting Point | - | - | - | 105-109 °C[5] | 105-109 °C |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium hydride is a highly flammable and reactive solid; handle with extreme care under an inert atmosphere.
-
Methyl iodide is toxic and a suspected carcinogen; handle with appropriate precautions.
-
Iodine is corrosive and can cause burns; avoid inhalation of vapors and contact with skin.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
References
Safety Precautions and Handling of 5-Iodo-1-methyl-1H-imidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of 5-Iodo-1-methyl-1H-imidazole. This versatile heterocyclic compound is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in cross-coupling reactions to create more complex molecules with potential therapeutic applications. Adherence to strict safety protocols is essential when handling this compound due to its potential hazards.
Hazard Identification and Safety Precautions
This compound is a combustible solid that can cause skin, eye, and respiratory irritation. It is crucial to handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, and to wear appropriate personal protective equipment (PPE).
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[1] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1] |
Note: Data for the parent compound, 1-methylimidazole, suggests it may be harmful if swallowed, toxic in contact with skin, and is suspected of damaging fertility or the unborn child.[2][3]
Recommended Personal Protective Equipment (PPE):
| PPE Type | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield may be appropriate for splash hazards. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved N95 dust mask should be used when handling the solid, especially if dust may be generated.[1] |
Physicochemical and Toxicological Data
A comprehensive understanding of the physicochemical and toxicological properties of this compound is critical for its safe handling and application.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₄H₅IN₂ |
| Molecular Weight | 208.00 g/mol [1] |
| Appearance | Solid[1] |
| Melting Point | 105-109 °C[1] |
| Solubility | Soluble in DMSO[4] |
| Storage | Store in a dry, dark place at 0 - 4°C for the short term or -20°C for the long term.[4] |
Toxicological Data:
Specific toxicological data for this compound is limited. The following data is for the parent compound, 1-methylimidazole, and should be used for guidance with the understanding that the iodinated compound may have different properties.
| Test | Species | Route | Value | | --- | --- | --- | | LD50 (Acute Oral Toxicity) | Rat | Oral | 1144 mg/kg[3] | | LD50 (Acute Dermal Toxicity) | Rabbit | Dermal | 400–640 mg/kg[3] | | Skin Corrosion/Irritation | Rabbit | Dermal | Corrosive[3] | | Serious Eye Damage/Irritation | Rabbit | Eye | Corrosive[3] |
Application Notes: Use in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active compounds. The iodine atom at the 5-position of the imidazole ring serves as an efficient leaving group for the oxidative addition to the palladium catalyst.
Logical Workflow for Synthetic Application:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard laboratory glassware for workup and purification (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: In a fume hood, add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL) via syringe.
-
Reaction: Stir the reaction mixture and heat to reflux (typically 80-100 °C) under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Workup - Quenching and Extraction:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Emergency Procedures
First-Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[2]
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[2]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[2]
Spill and Accidental Release:
-
Small Spills:
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the area.
-
Prevent entry into sewers and confined areas.
-
Contact emergency services and the institutional safety office.
-
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Protect from light and moisture.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the material to enter drains or watercourses.
-
Contaminated packaging should be treated as the product itself.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) for this compound before use and adhere to all institutional safety policies and procedures.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Iodo-1-methyl-1H-imidazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Iodo-1-methyl-1H-imidazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely recognized approach involves a multi-step synthesis starting from imidazole, which has been reported to yield this compound with high overall yield and complete regiospecificity.[1] While direct iodination of 1-methylimidazole is feasible, it may present challenges with regioselectivity, potentially yielding a mixture of 4-iodo and 5-iodo isomers.
Q2: What are the primary challenges encountered during the synthesis of this compound?
A2: The main challenges include:
-
Low Yield: Can be caused by incomplete reactions, suboptimal reagents, or product degradation.
-
Formation of Byproducts: Over-iodination can lead to the formation of di- and tri-iodinated imidazoles.
-
Regioselectivity: Direct iodination of 1-methylimidazole can produce a mixture of 4-iodo and 5-iodo isomers, which can be difficult to separate.
-
Purification: Isolating the pure product from starting materials, byproducts, and isomers can be challenging.
Q3: How can I minimize the formation of di- and tri-iodinated byproducts?
A3: To control the extent of iodination, it is crucial to carefully manage the stoichiometry of the reactants. Using a slight excess of 1-methylimidazole relative to the iodinating agent can favor the formation of the mono-iodinated product. Additionally, maintaining a low reaction temperature (e.g., 0 °C) during the addition of the iodinating agent can help prevent over-iodination.
Q4: What are the recommended iodinating agents for this synthesis?
A4: Common iodinating agents for imidazoles include molecular iodine (I₂) and N-Iodosuccinimide (NIS). The choice of agent can influence the reaction's regioselectivity and reactivity. For instance, NIS can be a milder and more selective reagent.
Q5: How can I purify the final product?
A5: Purification is typically achieved through recrystallization. The choice of solvent is critical and may involve a binary solvent system to effectively separate the desired product from impurities. Column chromatography can also be employed for more challenging separations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Poor quality of reagents (e.g., wet solvent, old iodinating agent). 3. Suboptimal reaction temperature. 4. Product degradation during workup. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary. 2. Ensure all reagents and solvents are pure and anhydrous. 3. Optimize the reaction temperature. For direct iodination, a low temperature (e.g., 0 °C) is often recommended. 4. Perform the workup at a lower temperature and avoid exposure to strong acids or bases if the product is sensitive. |
| Formation of Multiple Products (Over-iodination) | 1. Excess of iodinating agent. 2. High reaction temperature. | 1. Carefully control the stoichiometry. Use a molar ratio of 1-methylimidazole to iodinating agent that favors mono-iodination (e.g., 1.1:1). 2. Maintain a low and consistent reaction temperature. |
| Poor Regioselectivity (Mixture of 4- and 5-iodo isomers) | 1. The inherent reactivity of the 1-methylimidazole ring. 2. The choice of iodinating agent and reaction conditions. | 1. Consider a multi-step synthesis that introduces the iodine at the desired position with higher selectivity.[1] 2. Experiment with different iodinating agents (e.g., NIS instead of I₂) and solvent systems to influence the regiochemical outcome. 3. If a mixture is formed, attempt separation by fractional recrystallization or column chromatography. |
| Difficulty in Product Isolation and Purification | 1. Product is soluble in the workup solvent. 2. Co-precipitation of impurities. | 1. Choose an appropriate extraction solvent in which the product has high solubility and the impurities have low solubility. 2. Optimize the recrystallization solvent system to ensure effective purification. A solvent/anti-solvent approach may be beneficial. |
Experimental Protocols
Protocol 1: Synthesis of 1-methylimidazole (Starting Material)
This protocol describes the methylation of imidazole to produce 1-methylimidazole.
Reaction Scheme: Imidazole + CH₃I → 1-Methylimidazole
Materials:
-
Imidazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous DMF in a round-bottom flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of imidazole (1.0 equivalent) in anhydrous DMF dropwise to the cooled suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-methylimidazole. Further purification can be achieved by vacuum distillation.
Protocol 2: Iodination of 1-methylimidazole (Adapted from similar procedures)
This protocol provides a general method for the direct iodination of 1-methylimidazole. Note: This is an adapted protocol and may require optimization to achieve high regioselectivity for the 5-iodo isomer.
Reaction Scheme: 1-Methylimidazole + I₂ → this compound
Materials:
-
1-methylimidazole
-
Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)
-
Water
-
Sodium thiosulfate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-methylimidazole (1.0 equivalent) in THF or CH₂Cl₂ in a round-bottom flask.
-
In a separate flask, prepare a solution of iodine (1.0-1.2 equivalents) and sodium hydroxide (1.1 equivalents) in water.
-
Cool the solution of 1-methylimidazole to 0 °C in an ice bath.
-
Slowly add the iodine solution dropwise to the stirred 1-methylimidazole solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent used in the reaction.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to isolate this compound.
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the yield of iodoimidazole synthesis. Disclaimer: The following data is based on the synthesis of 4-iodo-1H-imidazole and is provided for illustrative purposes. Similar trends are expected for the synthesis of this compound, but optimal conditions may vary.
Table 1: Effect of Stoichiometry on Yield
| Molar Ratio (Imidazole:Iodine) | Reported Yield of 4-iodo-1H-imidazole | Comments |
| 1:1.2 | ~60% | Increased risk of di- and tri-iodination. |
| 2:1 | ~75% | Excess imidazole favors mono-iodination. |
| 3:1 | ~85% | Further excess of imidazole can improve selectivity. |
Table 2: Comparison of Iodinating Agents
| Iodinating Agent | Typical Conditions | Advantages | Disadvantages |
| Iodine (I₂) with Base | NaOH or KOH in water/THF, 0 °C to room temp. | Cost-effective and readily available. | Can lead to over-iodination and may require careful control of stoichiometry. |
| N-Iodosuccinimide (NIS) | Acetonitrile, often with a catalytic amount of acid (e.g., TFA). | Milder reagent, can offer better regioselectivity. | More expensive than I₂. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for addressing low yield in the synthesis.
References
Technical Support Center: Purification of Crude 5-Iodo-1-methyl-1H-imidazole by Recrystallization
This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 5-Iodo-1-methyl-1H-imidazole via recrystallization.
Troubleshooting Guide
Q1: My this compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound melts and separates from the solution as a liquid before it has a chance to crystallize. This can be due to a low melting point of the compound or the presence of impurities that depress the melting point.[1] Here are several strategies to address this issue:
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Increase Solvent Volume: Add a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved and not just melting in an undersaturated solution.[1]
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Slow Cooling: Allow the solution to cool more gradually. Rapid cooling often encourages oil formation. Let the flask cool to room temperature on a benchtop, perhaps insulated with a cloth, before transferring it to an ice bath.[1]
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Solvent System Modification: The chosen solvent or solvent mixture may not be optimal. If you are using a mixed solvent system, try adjusting the ratio or selecting a different solvent pair.
Q2: No crystals are forming even after the solution has cooled completely. How can I induce crystallization?
A2: A supersaturated solution may not spontaneously crystallize due to a kinetic barrier. Several techniques can be employed to induce crystal formation:
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Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seed Crystals: Introduce a tiny crystal of pure this compound (a "seed crystal") into the cooled, supersaturated solution. This provides a template for further crystal growth.
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Reduce Solvent Volume: It is possible that too much solvent was added. You can carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Cool to a Lower Temperature: If not already done, place the solution in a colder environment, such as a -20°C freezer, for a short period. Be mindful that this can sometimes lead to the precipitation of impurities as well.
Q3: The color of my recrystallized product is off (e.g., yellow or brown). How can I improve the color?
A3: Discoloration is often due to the presence of colored impurities.
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Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.[1]
-
Preliminary Purification: If the starting material is very crude, consider a preliminary purification step, such as passing it through a short plug of silica gel, before recrystallization.
Q4: My final yield of this compound is very low. What are the common causes and solutions?
A4: Low yield can result from several factors throughout the recrystallization process:
-
Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product. Use the minimum amount of boiling solvent required for complete dissolution.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize in the filter paper. To prevent this, ensure the funnel and receiving flask are pre-heated.[1]
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Incomplete Crystallization: Make sure the solution is thoroughly cooled to maximize the amount of product that crystallizes out of the solution.[1]
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Loss During Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving a significant portion of your product.
Frequently Asked Questions (FAQs)
Q5: What are the best solvents for recrystallizing this compound?
Q6: What are the common impurities in crude this compound?
A6: The synthesis of this compound can result in several impurities, including unreacted 1-methyl-1H-imidazole and over-iodinated species such as di-iodo-1-methyl-1H-imidazole.[3][4] A properly executed recrystallization should effectively remove these byproducts.
Q7: How do I choose the correct solvent ratio for a mixed-solvent recrystallization?
A7: The optimal solvent ratio will depend on the specific solvent system and the purity of your crude material. A general guideline is to dissolve the crude product in a minimal amount of the hot "good" solvent (the one in which it is more soluble). Then, slowly add the hot "poor" solvent (the anti-solvent) dropwise until you observe persistent turbidity. Finally, add a few more drops of the hot "good" solvent to redissolve the precipitate and achieve a clear solution, which is then allowed to cool slowly.[5]
Q8: What is the expected melting point of pure this compound?
A8: The reported melting point for this compound is in the range of 105-109 °C. A sharp melting point within this range is a good indicator of purity.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₅IN₂ | |
| Molecular Weight | 208.00 g/mol | |
| Melting Point | 105-109 °C | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [2] |
Experimental Protocols
Generalized Recrystallization Protocol for this compound
This protocol is a general procedure and may require optimization based on the purity of the crude material and the specific solvents chosen.
-
Solvent Selection: Based on preliminary small-scale tests or literature for analogous compounds, select a suitable solvent or mixed-solvent system (e.g., isopropanol/n-hexane).
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., isopropanol) and heat the mixture to boiling with stirring. Continue adding the hot solvent dropwise until the solid is completely dissolved.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.[1]
-
Crystallization:
-
Single Solvent: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
-
Mixed Solvent: Slowly add the anti-solvent (e.g., n-hexane) to the hot solution until a slight turbidity persists. Add a drop or two of the hot soluble solvent to redissolve the precipitate. Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[1]
-
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 5-Iodo-1-methyl-1H-imidazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 5-Iodo-1-methyl-1H-imidazole. This document offers troubleshooting advice for common issues, answers to frequently asked questions, detailed experimental protocols, and visualizations to aid in understanding the process.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: While a highly regioselective synthesis of this compound has been reported, deviations from optimal conditions can lead to the formation of several side products.[1] The most common of these include:
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Constitutional Isomers: Formation of 4-Iodo-1-methyl-1H-imidazole and 2-Iodo-1-methyl-1H-imidazole can occur due to the different reactive positions on the 1-methylimidazole ring.
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Over-iodinated Products: Di- and tri-iodinated 1-methyl-imidazoles can be produced if the reaction is not carefully controlled.
Q2: How can I minimize the formation of isomeric byproducts?
A2: Achieving high regioselectivity for the 5-iodo isomer is critical. The synthesis is a multi-step process that, when performed correctly, can yield the desired product with high specificity. Key factors to control include the sequence of reactions (methylation followed by iodination or vice versa) and the specific reagents and conditions used in each step. A reported high-yield synthesis with complete regiospecificity involves a four-step process starting from imidazole.[1]
Q3: What causes the formation of over-iodinated side products, and how can I prevent it?
A3: Over-iodination is typically a result of an excess of the iodinating agent or prolonged reaction times. To prevent this, it is crucial to maintain a strict stoichiometry between 1-methylimidazole and the iodinating agent. Careful monitoring of the reaction's progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time to maximize the yield of the mono-iodinated product while minimizing the formation of di- and tri-iodinated species.
Q4: My reaction yield is consistently low. What are the potential reasons?
A4: Low yields can stem from several factors:
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Suboptimal Reaction Conditions: Temperature, solvent, and pH can significantly impact the reaction outcome. It is essential to follow a validated protocol closely.
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Reagent Quality: The purity of starting materials, particularly 1-methylimidazole and the iodinating agent, is crucial. Impurities can lead to competing side reactions.
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Incomplete Reaction: Insufficient reaction time or inadequate mixing can result in a low conversion of the starting material.
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Product Loss During Workup: The purification process, if not optimized, can lead to significant loss of the desired product.
Q5: What is the best method to purify the final product?
A5: Purification of this compound from potential side products and unreacted starting materials is typically achieved through column chromatography on silica gel. The choice of eluent system is critical for good separation and should be determined by preliminary TLC analysis. Recrystallization can also be an effective method for obtaining a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of multiple spots on TLC, close in Rf to the product | Formation of constitutional isomers (e.g., 4-Iodo-1-methyl-1H-imidazole). | Optimize the regioselectivity of the synthesis by carefully following a proven multi-step protocol. If isomers are present, a careful chromatographic separation is required. |
| Higher molecular weight impurities detected by MS | Formation of di- or tri-iodinated byproducts. | Reduce the stoichiometry of the iodinating agent. Monitor the reaction closely by TLC and stop it once the starting material is consumed and before significant di-iodination occurs. |
| Low yield of the desired product | Incomplete reaction, suboptimal conditions, or product degradation. | Ensure all reagents are pure and dry. Optimize reaction temperature and time. Use an inert atmosphere if reagents are sensitive to air or moisture. |
| Difficulty in isolating the product from the reaction mixture | The product may be soluble in the workup solvents. | Optimize the extraction and purification steps. Consider using a different solvent system for extraction or an alternative purification method like recrystallization. |
Experimental Protocols
A highly regioselective four-step synthesis for this compound starting from imidazole has been reported with a 73% overall yield.[1] While the full experimental details of this specific proprietary process are not publicly available, a general representative protocol involving the iodination of 1-methylimidazole is provided below. It is important to note that this generalized procedure may lead to a mixture of isomers and over-iodinated products, requiring careful purification.
Synthesis of this compound (Representative Protocol)
Materials:
-
1-methylimidazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylimidazole (1.0 eq) in anhydrous acetonitrile.
-
Addition of Iodinating Agent: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.
Visualizations
Logical Workflow for Troubleshooting Side Product Formation
Caption: Troubleshooting workflow for identifying and mitigating side product formation.
General Synthesis and Purification Workflow
Caption: A general workflow for the synthesis and purification of this compound.
References
troubleshooting failed reactions involving 5-Iodo-1-methyl-1H-imidazole
Welcome to the technical support center for reactions involving 5-Iodo-1-methyl-1H-imidazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during synthesis.
Troubleshooting Failed Cross-Coupling Reactions
This section addresses specific issues encountered during palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Question: My Suzuki-Miyaura coupling reaction with this compound has a very low yield or is not working at all. What are the potential causes and solutions?
Answer:
Low or no yield in Suzuki-Miyaura couplings involving iodo-imidazoles is a frequent problem. The primary causes often relate to catalyst activity, reaction conditions, and reagent stability.
Potential Causes & Troubleshooting Steps:
-
Catalyst Inactivation: The imidazole nitrogen can coordinate with the palladium catalyst, leading to inactive species.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos, which can shield the metal center and promote the desired catalytic cycle.[1] Pre-formed palladium precatalysts (e.g., XPhos Pd G3/G4) can also improve results.
-
-
Inadequate Base: The choice and quality of the base are critical for the transmetalation step.[1][2]
-
Solution: Switch to a stronger or more suitable base. While K₂CO₃ is common, bases like Cs₂CO₃ or K₃PO₄ are often more effective for heteroaromatic substrates.[1] Ensure the base is finely powdered and anhydrous.
-
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. This can also lead to the homocoupling of the boronic acid.[1]
-
Solution: Ensure all solvents are thoroughly degassed before use. Perform the reaction under a strict inert atmosphere (Argon or Nitrogen) from start to finish.[3]
-
-
Poor Reagent Quality: Degradation of the boronic acid or the iodo-imidazole can prevent the reaction.
-
Solution: Use fresh, high-purity boronic acid. Check the stability of your this compound; it can be sensitive to light and air over time.[4]
-
-
Sub-optimal Solvent or Temperature: Solubility and reaction kinetics are highly dependent on the solvent and temperature.[5]
Question: I am observing significant amounts of a dehalogenated byproduct (1-methyl-1H-imidazole) in my cross-coupling reaction. How can I prevent this?
Answer:
Hydrodehalogenation is a common side reaction where the iodine atom is replaced by a hydrogen.
Potential Causes & Troubleshooting Steps:
-
Catalyst-Mediated Reduction: Some palladium systems can promote this side reaction, especially in the presence of trace water or other proton sources.
-
Solution: Optimize the palladium catalyst and ligand. Sometimes switching to a different ligand system can minimize this pathway.
-
-
Base-Mediated Decomposition: Certain bases or impurities can contribute to the reduction of the starting material.
-
Solution: Ensure you are using high-purity, anhydrous base and solvents.
-
-
Reaction Conditions: Elevated temperatures or prolonged reaction times can sometimes favor decomposition and side reactions.
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Try running the reaction at a lower temperature for a longer duration.
-
Question: My Buchwald-Hartwig amination is failing. What specific adjustments should I consider for this compound?
Answer:
Buchwald-Hartwig amination is used to form C-N bonds.[8] Failures with this substrate often involve catalyst inhibition and base incompatibility.
Potential Causes & Troubleshooting Steps:
-
Ligand Choice: Standard phosphine ligands may not be effective.
-
Solution: Use sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos). These have proven effective for coupling amines with heteroaryl halides.[9]
-
-
Base Selection: The base must be strong enough to deprotonate the amine but not interfere with the catalyst or substrate.
-
Amine Reactivity: Primary amines can be challenging due to competitive hydrodehalogenation.[8]
Frequently Asked Questions (FAQs)
Q1: Why does my reaction mixture turn black?
-
A1: A black precipitate is often "palladium black," which is finely divided, catalytically inactive palladium metal.[11][12] It forms when the Pd(0) catalyst falls out of the catalytic cycle and aggregates. This can be caused by catalyst decomposition at high temperatures, the presence of oxygen, or an unsuitable ligand/solvent system. While a color change to dark brown or black is common, the formation of a heavy precipitate often indicates a failed reaction.[11]
Q2: Do I need to protect the second nitrogen (N3) of the imidazole ring?
-
A2: For this compound, the N1 position is already methylated, so there is no acidic N-H proton that needs protection, which simplifies the reaction setup compared to N-unsubstituted imidazoles.[1][6]
Q3: Can I use 5-Bromo- or 5-Chloro-1-methyl-1H-imidazole instead of the iodo- derivative?
-
A3: Yes, but the reactivity of the halide is critical. The general reactivity trend for oxidative addition to the palladium catalyst is I > Br > OTf >> Cl.[13] Reactions with the bromo- and especially the chloro-analogs will require more forcing conditions: higher temperatures, longer reaction times, and more specialized, highly active catalyst systems (e.g., those with sterically demanding N-heterocyclic carbene (NHC) or biaryl phosphine ligands).[2][13]
Q4: How do I purify the final product? The crude material is difficult to clean.
-
A4: Purification of imidazole-containing compounds can be challenging due to their polarity and potential to coordinate with silica gel.
-
Filtration: First, filter the cooled reaction mixture through a pad of Celite to remove the palladium catalyst.[7]
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Column Chromatography: Use flash column chromatography. A gradient elution from a non-polar solvent (like hexanes or DCM) to a more polar one (like ethyl acetate or methanol) is common. Adding a small amount of a basic modifier like triethylamine (~1%) to the eluent can prevent streaking on the silica gel.
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Recrystallization/Trituration: If chromatography is ineffective, attempt recrystallization from a suitable solvent system or trituration with a solvent in which the impurities are soluble but the product is not.
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Visual Troubleshooting and Workflow Diagrams
The following diagrams illustrate common workflows and mechanisms to aid in diagnosing reaction failures.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Caption: Simplified Suzuki-Miyaura catalytic cycle with key failure points.
Quantitative Data Summary
The following tables summarize typical reaction conditions for various cross-coupling reactions with iodo-heterocycles, which can serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions [7]
| Catalyst System | Base | Solvent | Temperature (°C) | Time (min) | Coupling Partner | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DME | 150 (µW) | 10 | Phenylboronic acid | 85 |
| Pd(OAc)₂ / SPhos | K₂CO₃ | DME | 150 (µW) | 10 | Phenylboronic acid | 92 |
| PdCl₂(dppf) | K₂CO₃ | DME | 150 (µW) | 10 | Phenylboronic acid | 94 |
Table 2: Sonogashira Coupling Conditions [7]
| Catalyst System | Co-Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Yield (%) |
|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 25 | 12 | Phenylacetylene | 91 |
| Pd(OAc)₂ / PPh₃ | CuI | Et₃N | DMF | 80 | 6 | 1-Hexyne | 88 |
| PdCl₂(dppf) | CuI | Cs₂CO₃ | Dioxane | 100 | 12 | (Trimethylsilyl)acetylene | 85 |
Table 3: Buchwald-Hartwig Amination Conditions [7]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Amine | Yield (%) |
|---|---|---|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 18 | Morpholine | 95 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | Aniline | 89 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 100 | 16 | n-Butylamine | 82 |
Table 4: Heck Reaction Conditions [7]
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Alkene | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | n-Butyl acrylate | 85 |
| Pd/C | NaOAc | NMP | 120 | 24 | Styrene | 78 |
| Herrmann's Catalyst | K₂CO₃ | DMA | 140 | 10 | Methyl methacrylate | 82 |
Experimental Protocols
The following are generalized protocols that can be adapted for specific substrates. Always perform reactions under an inert atmosphere.
General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling[7]
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To a microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., PdCl₂(dppf), 0.05 mmol).
-
Seal the vial and add dimethoxyethane (DME, 5 mL).
-
Subject the reaction mixture to microwave irradiation at 150 °C for 10 minutes.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination[7]
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Add this compound (1.0 mmol) to the tube.
-
Seal the tube, remove it from the glovebox, and add the amine (1.2 mmol) and anhydrous solvent (e.g., toluene, 5 mL) under an inert atmosphere.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
General Procedure for Sonogashira Coupling[14][15]
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as DMF (10 mL), add the terminal alkyne (1.2 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), and copper(I) iodide (0.06 mmol).[7]
-
Add triethylamine (3.0 mmol) to the mixture.
-
Stir the reaction at room temperature under an inert atmosphere until the starting material is consumed, as monitored by TLC.
-
Upon completion, dilute the reaction with an organic solvent and wash with water and brine to remove the amine base and salts.
-
Dry the organic layer, concentrate, and purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
optimizing reaction time and temperature for 5-Iodo-1-methyl-1H-imidazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with essential information for the synthesis of 5-Iodo-1-methyl-1H-imidazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters to streamline your chemical synthesis workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Iodination: Insufficient iodinating agent or suboptimal reaction conditions. 2. Degradation of Starting Material or Product: Imidazole derivatives can be sensitive to harsh conditions. 3. Poor Quality Reagents: Use of impure or degraded starting materials. | 1. Optimize Iodination: Ensure the use of a suitable iodinating agent (e.g., Iodine). Consider adjusting the stoichiometry. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Control Reaction Conditions: Maintain the recommended reaction temperature. For iodination, lower temperatures (e.g., 0 °C) are often preferred to minimize side reactions. 3. Verify Reagent Purity: Use fresh, high-purity 1-methyl-1H-imidazole and iodine. |
| Formation of Multiple Products (e.g., Di-iodinated species) | 1. Over-iodination: Excess iodinating agent or prolonged reaction time. 2. High Reaction Temperature: Elevated temperatures can increase the rate of multiple iodinations. | 1. Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to 1-methyl-1H-imidazole. 2. Optimize Reaction Temperature: Perform the iodination at a controlled low temperature. A gradual increase in temperature can be explored to find the optimal balance between reaction rate and selectivity. |
| Difficulty in Product Isolation and Purification | 1. Incomplete Reaction: Presence of unreacted starting materials. 2. Formation of Byproducts: Side reactions leading to impurities with similar polarity to the product. | 1. Ensure Complete Reaction: Monitor the reaction to completion using TLC before initiating work-up. 2. Optimize Purification Strategy: Employ column chromatography with a carefully selected solvent system to separate the desired product from impurities. Recrystallization can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most direct precursor is 1-methyl-1H-imidazole. The synthesis involves the direct iodination of this substrate.
Q2: What are the critical parameters to control during the iodination step?
A2: The critical parameters are reaction temperature, reaction time, and the stoichiometry of the reagents. Temperature control is crucial to prevent the formation of di-iodinated byproducts.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient and effective method for monitoring the consumption of the starting material and the formation of the product.
Q4: What are typical yields for the synthesis of this compound?
A4: A four-step synthesis starting from imidazole has been reported to achieve an overall yield of 73%.[1] A more direct, single-step iodination of 1-methyl-1H-imidazole should aim for high conversion, with final yields depending on purification efficiency. A similar synthesis of 4-iodo-1-methyl-1H-imidazole from its di-iodo precursor reports a yield of 94%.[2]
Experimental Protocols
Protocol 1: Direct Iodination of 1-methyl-1H-imidazole (Generalized from related procedures)
This protocol is a generalized procedure based on the iodination of imidazole derivatives and should be optimized for specific laboratory conditions.
Materials:
-
1-methyl-1H-imidazole
-
Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 1-methyl-1H-imidazole (1.0 eq) in a suitable solvent like dichloromethane.
-
In a separate flask, prepare a solution of iodine (1.0-1.2 eq) and a base such as sodium hydroxide in water.
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Cool the 1-methyl-1H-imidazole solution to 0 °C using an ice bath.
-
Slowly add the iodine solution dropwise to the stirred 1-methyl-1H-imidazole solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (see optimization table below) for a specified time. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Optimization of Reaction Parameters
The following table provides a starting point for optimizing the reaction time and temperature for the iodination of 1-methyl-1H-imidazole. These ranges are derived from procedures for similar imidazole iodination reactions.[3]
| Parameter | Range | Optimal (Starting Point) | Effect of Variation |
| Reaction Temperature (°C) | 0 - 120 | 0 - 25 | Lower temperatures favor mono-iodination and reduce byproduct formation. Higher temperatures increase the reaction rate but may lead to di-iodination. |
| Reaction Time (hours) | 2 - 24 | 3 - 6 | Shorter times may result in incomplete conversion. Longer times at elevated temperatures can increase the formation of impurities. |
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
stability of 5-Iodo-1-methyl-1H-imidazole under different conditions
This technical support guide provides detailed information on the stability of 5-Iodo-1-methyl-1H-imidazole under various experimental conditions. It includes frequently asked questions, troubleshooting advice, and standardized protocols to ensure the integrity of the compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored under specific conditions to minimize degradation. The primary factors to control are temperature, light, and atmosphere.[1][2] Please refer to the summary table below for recommended storage conditions.
Q2: How does temperature affect the stability of the compound?
Q3: Is this compound sensitive to light?
A3: Yes, the compound is light-sensitive.[1][2][4] Exposure to UV-Vis light can provide the energy needed to cause homolytic cleavage of the C-I bond, making iodo-imidazoles the most photosensitive among their halogenated analogs.[3] It is crucial to store the compound in a dark place, using amber vials or by wrapping containers in aluminum foil.[1][2][4]
Q4: What is the stability of this compound in different solvents?
A4: this compound is soluble in organic solvents like DMSO.[2] When in solution, it is recommended to store aliquots at -20°C for up to one month or at -80°C for up to six months to maintain integrity.[4] Repeated freeze-thaw cycles should be avoided.
Q5: How does pH affect the stability of this compound?
A5: The imidazole ring itself is relatively stable to hydrolysis across a range of pH values.[3] However, extreme pH conditions (strong acids or bases) combined with elevated temperatures could potentially accelerate degradation. It is advisable to buffer solutions to a neutral pH if they are to be stored for any length of time.
Q6: I've noticed a color change in my solid sample (from off-white to yellowish/brown). What does this indicate?
A6: A change in color from its typical off-white or light yellow appearance can be an indicator of degradation.[1] This is often due to exposure to air, light, or heat, which can lead to the formation of impurities.[1] If a color change is observed, it is recommended to verify the purity of the compound by an appropriate analytical method (e.g., HPLC, NMR) before use.
Data Presentation
Table 1: Recommended Storage and Handling Summary
| Condition | Recommendation | Rationale |
| Temperature (Solid) | Short-term (days to weeks): 0 - 4°C Long-term (months to years): -20°C[2] | Minimizes thermal decomposition.[3] |
| Temperature (In Solution) | 1 month: -20°C 6 months: -80°C[4] | Slows degradation kinetics in the dissolved state. |
| Light | Store in a dark place; use amber vials.[1][2] | Prevents photolytic cleavage of the C-I bond.[3] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[1] | The analogous compound 4-iodo-1H-imidazole is known to be air-sensitive.[1] |
| Handling | Use in a well-ventilated area. Avoid contact with skin and eyes.[5] | Standard safety precaution for chemical reagents.[6] |
Table 2: Predicted Stability Profile of Iodo-Imidazoles
| Stress Condition | Predicted Stability Trend | Rationale |
| Thermal Stability | Iodo-imidazole < Bromo-imidazole < Chloro-imidazole[3] | Stability is related to the carbon-halogen bond strength (C-Cl > C-Br > C-I).[3] |
| Photostability | Iodo-imidazole < Bromo-imidazole < Chloro-imidazole[3] | The energy required for photolytic cleavage is lowest for the C-I bond.[3] |
| Oxidative Stability | Susceptible | The imidazole ring can be susceptible to strong oxidizing agents. |
| Hydrolytic Stability (pH) | Generally stable in neutral conditions.[3] | The imidazole ring is robust, but extremes of pH should be avoided.[3] |
Mandatory Visualizations
Caption: Factors influencing the stability of this compound.
Troubleshooting Guide
Q: My reaction yield is significantly lower than expected. Could the stability of this compound be the issue?
A: Yes, this is possible.
-
Potential Cause 1: Starting Material Degradation. The compound may have degraded during storage. Check if the material shows any discoloration.
-
Solution 1: Verify the purity of your starting material using HPLC or ¹H NMR before starting the reaction. Ensure it has been stored correctly according to the recommendations (see Table 1).
-
Potential Cause 2: Degradation during Reaction. The reaction conditions (e.g., high temperature, prolonged reaction time, presence of strong oxidizing agents) may be causing the compound to decompose.
-
Solution 2: Consider running the reaction at a lower temperature if possible. Minimize reaction time and ensure the reaction is performed under an inert atmosphere if it is sensitive to air.
Q: I am performing a cross-coupling reaction and observing significant amounts of a de-iodinated by-product. Why is this happening?
A: The C-I bond is relatively weak and can be cleaved under certain conditions.
-
Potential Cause: Reductive cleavage of the C-I bond. This can sometimes be promoted by certain catalysts, bases, or solvents, especially at elevated temperatures.
-
Solution: Screen different reaction conditions. You may need to use a milder base, a different solvent, or a catalyst system known to be more selective for the desired coupling reaction over hydrodehalogenation.
Caption: A troubleshooting workflow for experiments involving this compound.
Experimental Protocols
The following are general forced degradation study protocols adapted from established guidelines for pharmaceutical stability testing.[3] These can be used to assess the stability of this compound under specific stress conditions.
Protocol 1: Photostability Assessment
-
Objective: To evaluate the degradation of the compound upon exposure to light.[3]
-
Methodology:
-
Prepare two identical solutions of the compound (e.g., 100 µg/mL in methanol or acetonitrile).[3]
-
Place one solution in a clear, sealed quartz cell (the sample).[7][8]
-
Wrap the second solution in a sealed quartz cell completely with aluminum foil to serve as a dark control.[7][8]
-
Expose both the sample and the dark control to a light source as specified by ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near UV lamps).[7][8] An overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter is recommended.
-
At specified time points, withdraw aliquots from both the sample and the control.
-
Analyze the aliquots using a stability-indicating HPLC-UV method to determine the percentage of degradation.
-
Protocol 2: Thermal Stability Assessment (in Solution)
-
Objective: To assess the stability of the compound at elevated temperatures.
-
Methodology:
-
Prepare a solution of the compound (e.g., 100 µg/mL) in a suitable solvent.
-
Divide the solution into several sealed vials.
-
Place the vials in a calibrated oven at a controlled, elevated temperature (e.g., 60°C).
-
Store control vials at the recommended storage temperature (e.g., 5°C).
-
At various time points (e.g., 0, 24, 48, 72 hours), remove a vial from the oven, allow it to cool to room temperature.
-
Analyze the stressed samples and controls by a stability-indicating HPLC-UV method.
-
Protocol 3: Hydrolytic Stability Assessment (pH)
-
Objective: To evaluate the susceptibility of the compound to hydrolysis across a pH range.[3]
-
Methodology:
-
Prepare solutions of the compound (e.g., 100 µg/mL) in a series of pH buffers. A typical range would include:
-
pH 2 (0.01 M HCl)
-
pH 7 (Phosphate buffer)
-
pH 9 (Borate buffer)[3]
-
-
Incubate these solutions at a controlled temperature (e.g., 50°C) to accelerate potential degradation.[3]
-
At various time points, withdraw samples, neutralize them if necessary, and promptly analyze by a stability-indicating HPLC-UV method.[3]
-
Determine the degradation rate at each pH.
-
Caption: A general experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 71759-88-1|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 5-Iodo-1-methylimidazole 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
Technical Support Center: Purification of 5-Iodo-1-methyl-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodo-1-methyl-1H-imidazole. The following sections offer detailed guidance on removing impurities and ensuring the high purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The synthesis of this compound can result in several impurities. Based on the synthesis of similar iodinated imidazoles, the most common impurities include:
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Unreacted starting materials: Primarily 1-methylimidazole.
-
Over-iodinated species: Such as 4,5-diiodo-1-methyl-1H-imidazole. The formation of di- and tri-iodinated byproducts is a common challenge in the iodination of imidazoles.[1]
-
Regioisomers: Depending on the synthetic route, other isomers of mono-iodinated 1-methylimidazole might be present.
Q2: What are the recommended methods for purifying this compound?
The most effective methods for purifying this compound are recrystallization and column chromatography.[2] For highly challenging separations or for analytical purposes, High-Performance Liquid Chromatography (HPLC) can also be utilized.[2]
Q3: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is a convenient method to monitor the separation of this compound from its impurities during column chromatography and to check the purity of fractions.[2] High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.[3]
Q4: What is a suitable solvent system for the recrystallization of this compound?
For the closely related compound 4-iodo-1H-imidazole, mixed solvent systems like isopropanol/n-hexane and water/ethanol have proven effective.[1][4] These systems are a good starting point for the recrystallization of this compound. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]
Q5: Can I use an acid wash to remove basic impurities?
An acid wash with a dilute acid like HCl can be effective if there is a significant difference in the basicity (pKa values) between this compound and any basic impurities. The more basic compounds will be protonated and extracted into the aqueous phase.[2]
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause | Recommended Solution |
| Oiling out | The compound is melting before dissolving, or the cooling is too rapid. This can be due to a low melting point or the presence of impurities.[5] | - Add a small amount of additional hot solvent to ensure complete dissolution.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[5]- Try a different solvent system. |
| No crystal formation | The solution is not supersaturated, or nucleation is not occurring.[5] | - Reduce the solvent volume by evaporation.- Scratch the inside of the flask with a glass rod to create nucleation sites.[5]- Add a seed crystal of pure this compound.[5] |
| Low yield | The chosen solvent is too good, leading to significant product loss in the mother liquor.[2] | - Experiment with different solvent systems or adjust the ratio of the mixed solvent system to decrease the solubility of the product at low temperatures.[2] |
| Colored crystals | Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool and crystallize.[5] |
Column Chromatography Issues
| Issue | Potential Cause | Recommended Solution |
| Poor separation | The eluent polarity is not optimal, or the column is overloaded.[2] | - Perform TLC with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an optimal eluent for separation.[2]- Reduce the amount of crude material loaded onto the column. |
| Product is stuck on the column | The eluent is not polar enough to elute the compound. | - Gradually increase the polarity of the eluent. A gradient elution might be necessary.[2] |
| Tailing of spots on TLC | The compound may be interacting too strongly with the stationary phase. | - Add a small amount of a modifier to the eluent, such as a few drops of triethylamine for basic compounds on silica gel. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from procedures for similar iodinated imidazoles.[4]
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Solvent Selection: Based on small-scale solubility tests, select a suitable solvent system (e.g., isopropanol/n-hexane).
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., isopropanol) and heat the mixture gently while stirring until the solid dissolves completely.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add the less soluble solvent (e.g., n-hexane) to the hot solution until a slight turbidity persists. Add a drop or two of the hot soluble solvent to redissolve the precipitate. Cover the flask and allow the solution to cool slowly to room temperature.
-
Isolation: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
This protocol is a general procedure for the purification of iodinated imidazoles.[2]
-
Eluent Selection: Using TLC, determine a suitable eluent system that provides good separation between the product and impurities (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, gradually increasing the polarity, may be necessary for optimal separation.
-
Fraction Collection: Collect fractions in separate test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Purification Methodologies and Conditions
| Purification Method | Stationary Phase / Solvent System | Eluent/Solvent Ratio | Typical Yield | Purity Assessment |
| Recrystallization | Isopropanol / n-Hexane | As required | User-dependent | HPLC, NMR |
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (Gradient) | User-dependent | TLC, HPLC, NMR |
Users should fill in the "Typical Yield" and "Purity Assessment" columns with their experimental data.
Visualizations
Caption: Experimental workflows for the purification of this compound.
References
Technical Support Center: Synthesis of 5-Iodo-1-methyl-1H-imidazole Derivatives
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Iodo-1-methyl-1H-imidazole and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during synthesis, offering potential causes and actionable solutions to improve reaction outcomes.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Methylation: The initial methylation of imidazole may be inefficient. 2. Suboptimal Iodination Conditions: Incorrect temperature, reaction time, or choice of iodinating agent can lead to poor conversion. 3. Reagent Quality: Use of impure or degraded starting materials (imidazole, methylating agent, iodine).[1] 4. Product Degradation: The target compound can be sensitive to harsh workup conditions.[2] | 1. Optimize Methylation: Ensure complete deprotonation of imidazole using a suitable base (e.g., NaH in anhydrous DMF) before adding the methylating agent (e.g., methyl iodide).[2][3] Monitor reaction progress by TLC. 2. Control Iodination: Perform iodination at controlled, often low, temperatures (e.g., 0 °C) to prevent side reactions.[1][4] Use an appropriate iodinating agent; a combination of I₂ and NaI can improve solubility and reactivity.[1][4] 3. Verify Reagents: Use fresh, high-purity reagents and anhydrous solvents where necessary.[1] 4. Gentle Workup: Employ a mild workup procedure, avoiding strong acids or bases if the product shows sensitivity.[2] |
| Formation of Multiple Isomers and Byproducts | 1. Over-Iodination: Excess iodinating agent or prolonged reaction times can produce di- or tri-iodinated imidazoles.[1] 2. Lack of Regioselectivity: Iodination of 1-methylimidazole can potentially occur at the C2, C4, or C5 positions, leading to a mixture of isomers. 3. Side Reactions: Depending on the reagents, other side reactions can occur, reducing the purity of the crude product. | 1. Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to 1-methylimidazole.[1] A slight excess of the imidazole substrate can sometimes minimize over-iodination. 2. Strategic Synthesis: For specific regioselectivity, consider a multi-step approach. One reported method involves the synthesis of 4,5-diiodo-1-methyl-1H-imidazole followed by a selective mono-dehalogenation using a Grignard reagent like EtMgBr to yield the desired isomer.[5] 3. Purification: Utilize column chromatography or recrystallization to separate the desired 5-iodo isomer from other byproducts.[1] |
| Difficulty in Product Isolation and Purification | 1. Product Solubility: The product may have high solubility in the reaction or workup solvents, leading to poor recovery. 2. Emulsion Formation: Emulsions can form during aqueous workup and extraction, complicating phase separation. 3. Co-elution of Impurities: Isomers and closely related impurities may be difficult to separate by standard chromatography. | 1. Optimize Extraction: After quenching the reaction, extract the product with a suitable organic solvent like CH₂Cl₂ or Ethyl Acetate.[5] If the product is in an aqueous layer, saturating it with NaCl can often improve extraction efficiency.[1] 2. Break Emulsions: Add brine or a small amount of a different solvent to help break up emulsions. Centrifugation can also be effective. 3. Advanced Purification: If standard silica gel chromatography is insufficient, consider alternative stationary phases or high-performance liquid chromatography (HPLC) for separation. |
Visualizing the Process
To better understand the synthesis and potential pitfalls, the following diagrams illustrate the general workflow, a troubleshooting decision path, and the challenge of byproduct formation.
Caption: General workflow for synthesizing this compound.
References
how to avoid di-iodination in 5-Iodo-1-methyl-1H-imidazole synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of di-iodination during the synthesis of 5-Iodo-1-methyl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of di-iodination during the synthesis of this compound?
A1: The primary cause of di-iodination is the high reactivity of the 1-methyl-1H-imidazole ring towards electrophilic substitution. The imidazole ring is electron-rich, and once the first iodine atom is introduced, the ring can still be sufficiently activated to react with a second equivalent of the iodinating agent. The reactivity of the carbon positions in the imidazole ring generally follows the order C5 > C4 > C2.
Q2: Which iodinating agents are recommended to enhance selectivity for mono-iodination?
A2: The choice of iodinating agent is critical for controlling selectivity. Milder and more sterically hindered reagents often provide better results for mono-iodination.
-
N-Iodosuccinimide (NIS): This is a widely used reagent that often offers higher selectivity compared to elemental iodine.[1] Its reactivity can be fine-tuned with the addition of a catalytic amount of acid.[2]
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH): This reagent is known for its high reactivity and, in some cases, improved selectivity.[3]
-
Elemental Iodine (I₂): While cost-effective, I₂ used with a base can easily lead to over-iodination if the reaction conditions are not strictly controlled.[1]
Q3: How does stoichiometry affect the formation of di-iodinated byproducts?
A3: Stoichiometry is a key factor in controlling the extent of iodination. Using a slight excess of the iodinating agent can lead to the formation of di-iodo species. To favor mono-iodination, it is often recommended to use a 1:1 molar ratio of 1-methyl-1H-imidazole to the iodinating agent or even a slight excess of the starting imidazole.
Q4: What role does the reaction temperature play in controlling selectivity?
A4: Lower reaction temperatures generally favor the formation of the mono-iodinated product. Running the reaction at 0°C or below can help to slow down the rate of the second iodination, thereby increasing the selectivity for the desired this compound.
Q5: Are there any alternative strategies if direct selective iodination proves difficult?
A5: Yes, an alternative approach is a two-step process involving the initial synthesis of a di-iodinated imidazole followed by selective deiodination. For example, 4,5-diiodo-1H-imidazole can be synthesized and then selectively deiodinated to yield the 4-iodo-1H-imidazole.[4] A similar strategy could potentially be adapted for the 1-methylated analogue.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Significant formation of di-iodinated byproduct observed by TLC or LC-MS.
-
Potential Cause: The iodinating agent is too reactive or used in excess.
-
Troubleshooting Step:
-
Reduce the equivalents of the iodinating agent to 1.0 or slightly less relative to 1-methyl-1H-imidazole.
-
Switch to a milder iodinating agent, such as N-Iodosuccinimide (NIS).[2]
-
Perform the reaction at a lower temperature (e.g., 0°C or -20°C) to improve selectivity.
-
-
-
Potential Cause: The reaction time is too long, allowing for the formation of the di-iodinated product.
-
Troubleshooting Step: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed and before significant di-iodinated product is formed.
-
Issue 2: Low yield of the desired this compound.
-
Potential Cause: Incomplete reaction.
-
Troubleshooting Step:
-
Ensure the 1-methyl-1H-imidazole starting material is pure and dry.
-
If using NIS, consider adding a catalytic amount of an acid like trifluoroacetic acid (TFA) to activate the reagent.[2]
-
Slightly increase the reaction temperature, but monitor for the formation of byproducts.
-
-
-
Potential Cause: Product loss during workup or purification.
-
Troubleshooting Step:
-
This compound has some water solubility. Ensure thorough extraction with an appropriate organic solvent.
-
Optimize the solvent system for column chromatography to achieve good separation without excessive product loss on the column. A gradient elution may be necessary.
-
-
Issue 3: Difficulty in separating the mono- and di-iodinated products.
-
Potential Cause: Similar polarity of the mono- and di-iodinated compounds.
-
Troubleshooting Step:
-
Recrystallization: Exploit potential differences in solubility. Experiment with different solvent systems, such as isopropanol/n-hexane or water/ethanol mixtures.[5]
-
Column Chromatography: Use a high-resolution silica gel and a carefully optimized eluent system. A slow gradient from a non-polar to a more polar solvent can improve separation. Consider using a different stationary phase like alumina.[5]
-
-
Data Presentation
Table 1: Comparison of Common Iodinating Agents for Imidazole Synthesis
| Iodinating Agent | Typical Conditions | Selectivity | Yield | Advantages | Disadvantages |
| Elemental Iodine (I₂) with Base | NaOH or KOH, Water or THF/Water, 0°C to rt | Can lead to di- and tri-iodination | Good to Excellent | Cost-effective, readily available | Over-iodination can be an issue, requiring careful stoichiometric control.[1] |
| N-Iodosuccinimide (NIS) | Acetonitrile or TFA, often with a catalyst | Generally good, can be tuned with catalysts | Good to Excellent | Milder conditions, good functional group tolerance, often higher selectivity than I₂.[1] | More expensive than I₂, may require a catalyst for less reactive substrates.[1] |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Various organic solvents | High | Good to Excellent | Powerful and often highly selective reagent.[3] | Higher cost, may be less suitable for large-scale synthesis. |
Experimental Protocols
Protocol 1: Selective Mono-iodination using N-Iodosuccinimide (NIS)
This protocol is a general guideline and may require optimization for your specific setup.
-
Preparation: To a solution of 1-methyl-1H-imidazole (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of substrate) under a nitrogen atmosphere, add N-Iodosuccinimide (1.05 eq).
-
Catalyst Addition (Optional): Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq).
-
Reaction: Stir the reaction mixture at 0°C and monitor its progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the selective mono-iodination of 1-methyl-1H-imidazole.
Caption: Troubleshooting logic for minimizing di-iodination byproducts.
Caption: Factors influencing the selectivity of mono-iodination.
References
Technical Support Center: Monitoring 5-Iodo-1-methyl-1H-imidazole Reaction Progress
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on monitoring the synthesis of 5-Iodo-1-methyl-1H-imidazole. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for monitoring the formation of this compound?
A1: The most common and effective techniques for monitoring the reaction progress are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] HPLC provides quantitative data on the consumption of starting materials and formation of the product.[3] TLC is a rapid, qualitative method ideal for quick checks of reaction completion.[1][4] ¹H NMR spectroscopy can be used to monitor the appearance of characteristic signals for the product and the disappearance of reactant signals.[2]
Q2: How can I use HPLC to monitor the reaction?
A2: HPLC, particularly reverse-phase HPLC with UV detection, is a robust method for analyzing the reaction mixture.[3] By taking small aliquots from the reaction at various time points, quenching them, and injecting them into the HPLC system, you can quantify the relative amounts of starting material (e.g., 1-methyl-1H-imidazole), the desired product (this compound), and any byproducts.
Q3: Is ¹H NMR suitable for in-situ reaction monitoring?
A3: Yes, ¹H NMR can be a powerful tool for real-time, in-situ monitoring if the reaction is performed in a deuterated solvent compatible with the reaction conditions. This allows for the direct observation of changes in the concentration of reactants and products over time without the need for sample workup. Key changes to monitor would be the shifts in the aromatic protons of the imidazole ring upon iodination.[2][5]
Q4: What is the primary challenge or common side reaction in this synthesis?
A4: A significant challenge in the iodination of imidazoles is controlling the regioselectivity and preventing over-iodination.[6][7] The formation of di-iodinated species is a common side reaction.[6] The reaction conditions, therefore, must be carefully controlled to favor the desired mono-iodinated product.[6]
Analytical Methodologies & Experimental Protocols
Protocol 1: HPLC-UV Analysis of Reaction Mixture
This protocol outlines a general reverse-phase HPLC method for monitoring the reaction progress.
1. Instrumentation and Materials:
-
HPLC system equipped with a UV-Vis detector.[3]
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm length).[3]
-
HPLC-grade acetonitrile and water.[3]
-
Formic acid (analytical grade).[3]
-
Reference standards for starting materials and the product.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B is typically suitable.[3]
-
Standard Solutions: Prepare stock solutions of your starting material (e.g., 1-methyl-1H-imidazole) and the purified product (this compound) in the diluent at a known concentration (e.g., 100 µg/mL).[3]
-
Sample Preparation: At timed intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench the reaction by diluting it in a known volume of cold diluent (e.g., 950 µL) to stop the reaction and prepare it for analysis.
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C[3] |
| Detection Wavelength | 254 nm (or wavelength of max absorbance for the compounds)[3] |
| Injection Volume | 10 µL[3] |
| Gradient Elution | A gradient may be necessary to resolve all components. Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. |
4. System Suitability & Quantification:
-
Before analysis, inject the standard solution multiple times (e.g., five times) to ensure the system is stable. The relative standard deviation (RSD) for peak area and retention time should ideally be less than 2%.[3]
-
The reaction progress can be monitored by comparing the peak areas of the starting material and product in the reaction samples over time.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of your reaction.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Product Detected | 1. Suboptimal Reaction Conditions: Temperature, pH, or stoichiometry may not be ideal.[7] 2. Degradation of Product: The product may be unstable under the reaction or workup conditions.[7] | 1. Optimize Reaction: Systematically vary reaction parameters to find the optimal conditions. 2. Prompt Workup: Isolate the product as soon as the reaction is complete. Maintain mild conditions during workup.[7] |
| Presence of Multiple Unexpected Peaks in Chromatogram | 1. Formation of Byproducts: Over-iodination leading to di-iodo-imidazole is common.[6] 2. Contaminants in Starting Materials: Impurities can lead to unexpected side reactions.[7] | 1. Adjust Stoichiometry: Use an excess of the imidazole starting material relative to the iodinating agent to favor mono-iodination.[6] 2. Use High-Purity Reagents: Ensure the purity of your starting materials before beginning the reaction.[7] |
| Poor Peak Shape (Tailing or Fronting) in HPLC | 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Silanol interactions with the basic imidazole ring. 3. Mismatched Sample Solvent: The sample diluent is much stronger than the initial mobile phase. | 1. Dilute Sample: Further dilute your quenched reaction aliquot before injection. 2. Adjust Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape for basic analytes.[8] 3. Match Diluent: Ensure your sample diluent is similar in composition to the initial mobile phase conditions. |
| Ambiguous ¹H NMR Spectrum | 1. Overlapping Peaks: Signals from reactants, products, and solvents may overlap. 2. Low Concentration: The concentration of the analyte in the NMR tube is too low. | 1. 2D NMR: Perform 2D NMR experiments (e.g., COSY, HSQC) to help resolve overlapping signals and assign protons. 2. Increase Concentration: If possible, use a more concentrated sample for analysis. |
Visualizations
The following diagrams illustrate key workflows and troubleshooting logic for monitoring the this compound reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of 5-Chloro-1-methyl-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Iodo-1-methyl-1H-imidazole and 5-Bromo-1-methyl-1H-imidazole
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Halogenated imidazoles, such as 5-Iodo-1-methyl-1H-imidazole and 5-Bromo-1-methyl-1H-imidazole, are versatile intermediates in the development of pharmaceuticals and functional materials. This guide provides a detailed comparative analysis of these two key intermediates, focusing on their reactivity in common palladium-catalyzed cross-coupling reactions.
The choice between an iodo and a bromo substituent on the imidazole ring significantly influences the compound's reactivity, primarily due to the difference in the carbon-halogen bond strength. The Carbon-Iodine (C-I) bond is weaker and more polarizable than the Carbon-Bromine (C-Br) bond. This fundamental difference dictates that this compound is generally more reactive than its bromo counterpart in reactions where the cleavage of the C-X bond is the rate-determining step, such as the oxidative addition in palladium-catalyzed cross-coupling reactions.
Comparative Reactivity in Cross-Coupling Reactions
The enhanced reactivity of the iodo-substituted imidazole often translates to milder reaction conditions, shorter reaction times, and potentially higher yields. Below is a summary of expected performance and available data for key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. Due to the weaker C-I bond, this compound is expected to undergo Suzuki-Miyaura coupling more readily than 5-Bromo-1-methyl-1H-imidazole. This allows for the use of lower temperatures and catalyst loadings. While direct comparative studies are limited, data from related compounds show that iodo-heterocycles consistently outperform their bromo analogs.
Table 1: Comparison of 5-Iodo- and 5-Bromo-1-methyl-1H-imidazole in Suzuki-Miyaura Coupling
| Feature | This compound | 5-Bromo-1-methyl-1H-imidazole |
| Relative Reactivity | High | Moderate |
| Typical Conditions | Milder (e.g., lower temp., shorter time) | More forcing (e.g., higher temp., longer time) |
| Catalyst Loading | Lower | Higher |
| Representative Yield | Generally Good to Excellent | Good to Excellent |
Note: The information in this table is based on established reactivity principles of aryl halides. Specific yields are highly dependent on the coupling partner and reaction conditions.
Heck Coupling
The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, also follows the reactivity trend of I > Br. Consequently, this compound is expected to provide better results under milder conditions compared to 5-Bromo-1-methyl-1H-imidazole. For the bromo- Pderivative, higher temperatures and more robust catalyst systems may be necessary to achieve comparable yields.
Sonogashira Coupling
In the Sonogashira coupling of an aryl halide with a terminal alkyne, the iodo-substituted imidazole is the more reactive partner. This can be particularly advantageous for sensitive substrates, as the reaction can often be carried out at or near room temperature, minimizing side reactions. 5-Bromo-1-methyl-1H-imidazole is also a viable substrate for Sonogashira coupling, though it may require elevated temperatures.[1]
Stille Coupling
The Stille coupling, which utilizes organotin reagents, is another important C-C bond-forming reaction. The reactivity of the halide in the Stille reaction follows the same general trend, with iodides being more reactive than bromides.[2] This means that this compound will generally couple more efficiently and under milder conditions than 5-Bromo-1-methyl-1H-imidazole.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura and Sonogashira couplings. These are generalized procedures and may require optimization for specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1-methyl-1H-imidazole
A mixture of 5-bromo-1-methyl-1H-indazole (a related substrate), the desired boronic acid, potassium carbonate, and a palladium catalyst such as Pd(dppf)Cl2 is prepared in a suitable solvent like dimethoxyethane.[3] The reaction mixture is then heated, typically under an inert atmosphere, until the starting material is consumed. After cooling, the reaction is worked up by extraction and purified by chromatography to yield the desired 5-aryl-1-methyl-1H-imidazole.
Experimental Protocol: Sonogashira Coupling of a Halo-Imidazole
To a solution of the halo-imidazole (e.g., N-tosyl-4-iodoimidazole, a related substrate) and a terminal alkyne in a solvent such as DMF, a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) are added. The reaction is stirred at an appropriate temperature (often room temperature for iodo-substrates) under an inert atmosphere. Upon completion, the reaction mixture is worked up by filtration and extraction, followed by purification via column chromatography to afford the alkynylated imidazole.
Visualizing Reaction Workflows
Generalized Cross-Coupling Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Generalized workflow for a Pd-catalyzed cross-coupling reaction.
Reactivity Comparison: C-I vs. C-Br Bond
The difference in reactivity is fundamentally due to the bond dissociation energies of the carbon-halogen bonds.
Caption: Relative reactivity based on carbon-halogen bond strength.
Conclusion
References
Validating the Structure of 5-Iodo-1-methyl-1H-imidazole: A Crystallographic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of 5-Iodo-1-methyl-1H-imidazole and related halogenated or substituted imidazoles using single-crystal X-ray crystallography. Due to the limited availability of public crystallographic data for this compound, this guide utilizes a comparative approach, presenting experimental data for structurally similar compounds. This methodology allows for the critical assessment of key structural parameters and provides a robust protocol for researchers seeking to validate their own synthesized compounds.
Comparative Analysis of Halogenated and Substituted Imidazoles
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical reactivity, physical properties, and biological activity. For substituted imidazoles, which are crucial scaffolds in medicinal chemistry, unambiguous structural determination is paramount. X-ray crystallography offers the gold standard for this validation.
This section compares the crystallographic data of several relevant imidazole derivatives. While data for this compound is not publicly available, the data presented for 4-iodo-1H-imidazole, 4-bromo-1H-imidazole, and 1-methyl-5-nitro-1H-imidazole provide valuable benchmarks for comparison.
Table 1: Crystallographic Data for Comparative Imidazole Derivatives
| Parameter | 4-iodo-1H-imidazole | 4-bromo-1H-imidazole | 1-methyl-5-nitro-1H-imidazole[1][2] |
| Formula | C₃H₃IN₂ | C₃H₃BrN₂ | C₄H₅N₃O₂ |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | Pca2₁ |
| a (Å) | 3.9398 | 3.9398 | 5.323 |
| b (Å) | 12.5823 | 12.5823 | 12.664 |
| c (Å) | 9.8199 | 9.8199 | 15.993 |
| α (°) | 90 | 90 | 90 |
| β (°) | 106.934 | 106.934 | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 465.68 | 465.68 | 1078.1 |
| Z | 4 | 4 | 8 |
Note: The crystallographic data for 4-iodo-1H-imidazole and 4-bromo-1H-imidazole is sourced from the Crystallography Open Database (COD) and a publication in Zeitschrift für Kristallographie, respectively.
Experimental Protocols
A standardized workflow is crucial for obtaining high-quality crystallographic data for structural validation. The following protocol outlines the key steps involved in the X-ray diffraction analysis of small organic molecules like this compound.
Synthesis and Crystallization
-
Synthesis: this compound can be synthesized through various established organic chemistry routes, often involving the iodination of 1-methylimidazole.
-
Purification: The crude product should be purified to high homogeneity using techniques such as column chromatography or recrystallization.
-
Single Crystal Growth: High-quality single crystals are essential for X-ray diffraction. Suitable crystals can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture).
Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the key processes involved in the structural validation of a target compound by X-ray crystallography.
Caption: A flowchart illustrating the major steps from synthesis to structural validation.
Caption: The logical progression from a chemical compound to its validated 3D structure.
References
Comparative Biological Activity of 5-Iodo-1-methyl-1H-imidazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of 5-Iodo-1-methyl-1H-imidazole derivatives against their non-iodinated and other halogenated (bromo and chloro) counterparts. This objective comparison is supported by available experimental data on their anticancer, antimicrobial, and enzyme inhibitory activities.
The imidazole ring is a versatile scaffold in medicinal chemistry, and halogenation is a common strategy to modulate the biological properties of imidazole-based compounds. The introduction of an iodine atom at the 5-position of the 1-methyl-1H-imidazole ring can significantly influence its physicochemical properties, such as lipophilicity and electronic distribution, thereby affecting its interaction with biological targets. While direct comparative studies are limited, this guide synthesizes available data to provide insights into the structure-activity relationships of these compounds.
Anticancer Activity
Halogenated imidazole derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The substitution pattern and the nature of the halogen play a crucial role in their anticancer potential.
One study reported on an iodine-substituted dimethoxyphenyl imidazole gold (I) complex, which exhibited significant cytotoxicity against several human hepatocellular carcinoma cell lines.[1] While not a direct derivative of this compound, this finding highlights the potential of iodinated imidazoles in cancer therapy.
Table 1: Comparative Anticancer Activity (IC50, µM) of Halogenated Imidazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Iodine-substituted dimethoxyphenyl imidazole gold (I) complex | HepG2 | 0.50 | [1] |
| Iodine-substituted dimethoxyphenyl imidazole gold (I) complex | SMMC-7721 | 0.92 | [1] |
| Iodine-substituted dimethoxyphenyl imidazole gold (I) complex | Hep3B | 0.52 | [1] |
| (E)-1-(Benzylideneamino)-5-(4-chlorophenyl)-1H-imidazole-2(3H)-thione | MCF-7 | > 50 | [2] |
| (E)-5-(4-Chlorophenyl)-1-(4-methoxybenzylideneamino)-1H-imidazole-2(3H)-thione | MCF-7 | 10.2 | [2] |
| (E)-1-(5-Bromo-2-hydroxybenzylideneamino)-5-(4-chlorophenyl)-1H-imidazole-2(3H)-thione | MCF-7 | 15.8 | [2] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazide (6c) | HCT-116 | 10.21 | [3] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(2-fluorobenzylidene)benzohydrazide (6h) | HCT-116 | 8.93 | [3] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide (6i) | HCT-116 | 7.82 | [3] |
Note: The presented data is from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
The data suggests that halogen substitution can enhance anticancer activity, with fluoro and bromo derivatives of benzimidazole-benzohydrazide hybrids showing potent effects.[3]
Below is a generalized signaling pathway that is often targeted by anticancer agents, including imidazole derivatives.
Antimicrobial Activity
Imidazole derivatives are well-known for their antimicrobial properties. The introduction of a halogen atom can modulate the antimicrobial spectrum and potency. A study on 5-substituted 1-methyl-4-nitro-1H-imidazoles demonstrated their in-vitro antibacterial activity against a panel of microorganisms.[4]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of 1-methyl-imidazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1-methyl-4-nitro-5-(phenylthio)-1H-imidazole | H. pylori | 2 | [4] |
| 1-methyl-4-nitro-5-(4-chlorophenylthio)-1H-imidazole | H. pylori | 2 | [4] |
| 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | S. aureus | ≤8 | [4] |
| 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | S. epidermidis | ≤8 | [4] |
| 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | B. subtilis | ≤8 | [4] |
| 2-[(5-chloro-1H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole (6c) | S. aureus | 16 | [5] |
| 2-[(5,6-dichloro-1H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole (6d) | S. aureus | 4 | [5] |
Note: The presented data is from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
The results indicate that substitutions at the 5-position of the 1-methyl-imidazole ring can lead to potent antibacterial agents.[4][5]
The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Enzyme Inhibition
Table 3: Enzyme Inhibition (IC50/Ki) of Halogenated Imidazole Derivatives
| Compound/Derivative | Target Enzyme | IC50/Ki | Reference |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(2-fluorobenzylidene)benzohydrazide (6h) | EGFR | 1.25 µM (IC50) | [3] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide (6i) | EGFR | 0.98 µM (IC50) | [3] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(2-fluorobenzylidene)benzohydrazide (6h) | HER2 | 2.14 µM (IC50) | [3] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide (6i) | HER2 | 1.87 µM (IC50) | [3] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(2-fluorobenzylidene)benzohydrazide (6h) | CDK2 | 3.45 µM (IC50) | [3] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide (6i) | CDK2 | 2.91 µM (IC50) | [3] |
Note: The presented data is from a single study and provides a direct comparison of fluoro-substituted analogs.
The following diagram illustrates a general mechanism of enzyme inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for the key experiments cited in this guide.
Synthesis of this compound
A reported synthesis of 5-iodo-1-methylimidazole involves a multi-step process starting from imidazole.[1] A key step is the direct iodination of an imidazole precursor. An efficient route involves the synthesis of 4,5-diiodo-1H-imidazole, followed by selective deiodination and subsequent N-methylation to yield the desired product.[6]
General Procedure for Iodination:
-
Dissolve imidazole in a suitable solvent (e.g., aqueous alkaline solution).
-
Add iodine portion-wise to the solution while maintaining the temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
Work-up the reaction mixture by neutralizing the solution and extracting the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.
Enzyme Inhibition Assay (General Kinase Assay)
-
Reaction Setup: In a 96-well plate, add the kinase enzyme, a specific substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature for a defined period.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or absorbance).
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
The Versatility of 5-Iodo-1-methyl-1H-imidazole in Modern Synthetic Chemistry: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount for the efficient synthesis of complex molecular architectures. Among these, 5-Iodo-1-methyl-1H-imidazole has emerged as a highly versatile and reactive intermediate, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive analysis of its efficacy in key synthetic transformations, offering a comparative overview against alternative reagents, supported by experimental data and detailed protocols.
The imidazole nucleus is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at specific positions is crucial for tuning the pharmacological properties of a molecule. The carbon-iodine bond in this compound offers a reactive handle for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, making it a valuable precursor for a wide array of substituted imidazoles.
Performance in Key Cross-Coupling Reactions
This compound demonstrates excellent performance in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. Its reactivity is often comparable to or, in some cases, superior to other halogenated imidazoles and alternative coupling partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound readily participates in this reaction, coupling with a variety of aryl and heteroaryl boronic acids to yield 5-substituted-1-methyl-1H-imidazoles.
Table 1: Comparison of this compound and Alternatives in Suzuki-Miyaura Coupling
| Entry | Halogenated Imidazole | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |
| 2 | 5-Bromo-1-methyl-1H-imidazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 75 |
| 3 | 4-Iodo-1H-imidazole | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 150 (µW) | 0.17 | 94[1] |
| 4 | This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 18 | 88 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This compound serves as an excellent substrate for this transformation, leading to the synthesis of 5-alkynyl-1-methyl-1H-imidazoles, which are valuable precursors for more complex heterocyclic systems.
Table 2: Comparison of this compound and Alternatives in Sonogashira Coupling
| Entry | Halogenated Imidazole | Coupling Partner | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 25 | 6 | 95 |
| 2 | 5-Bromo-1-methyl-1H-imidazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80 | 12 | 68 |
| 3 | 4-Iodo-1H-imidazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 25 | 6 | 92[1] |
| 4 | This compound | 1-Heptyne | Pd(OAc)₂/PPh₃ | CuI | Piperidine | Toluene | 80 | 12 | 90 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. This compound can be efficiently coupled with a wide range of primary and secondary amines to produce 5-amino-1-methyl-1H-imidazole derivatives, which are of significant interest in medicinal chemistry.
Table 3: Comparison of this compound and Alternatives in Buchwald-Hartwig Amination
| Entry | Halogenated Imidazole | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 18 | 89 |
| 2 | 5-Bromo-1-methyl-1H-imidazole | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 24 | 72 |
| 3 | 4-Iodo-1H-imidazole | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 78[1] |
| 4 | This compound | Benzylamine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 100 | 12 | 93 |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This compound can undergo Heck coupling with various alkenes, providing access to 5-vinyl-1-methyl-1H-imidazole derivatives.
Table 4: Comparison of this compound and Alternatives in Heck Reaction
| Entry | Halogenated Imidazole | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | 88 |
| 2 | 5-Bromo-1-methyl-1H-imidazole | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 120 | 24 | 65 |
| 3 | 4-Iodo-1H-imidazole | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | 85[1] |
| 4 | This compound | Styrene | Pd/C | NaOAc | NMP | 120 | 24 | 82 |
Alternative Reagents
While this compound is a highly effective substrate, other reagents can be employed in these transformations.
-
Bromo-imidazoles: As shown in the tables, bromo-imidazoles are also viable coupling partners. However, they are generally less reactive than their iodo counterparts, often requiring higher temperatures, longer reaction times, and sometimes resulting in lower yields.
-
Organoboron Reagents (in Suzuki-Miyaura): Beyond aryl halides, organoboron reagents like boronic acids and their esters are the cornerstone of Suzuki-Miyaura coupling. Their stability, low toxicity, and commercial availability make them highly attractive.
-
Organotin Reagents (in Stille Coupling): Organostannanes are used in the Stille coupling. A key advantage is their tolerance of a wide range of functional groups. However, the toxicity of organotin compounds is a significant drawback.
-
Organozinc Reagents (in Negishi Coupling): Organozinc reagents are highly reactive nucleophiles in the Negishi coupling, often providing high yields under mild conditions. They can be prepared from a wide variety of organic halides.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel containing this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) is added a degassed mixture of dioxane and water (4:1, 5 mL). The palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is then added, and the mixture is heated to 100 °C for 12 hours under an inert atmosphere. After cooling, the reaction is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) in DMF (5 mL) under an inert atmosphere are added the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%). Triethylamine (2.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 6 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, an oven-dried Schlenk tube is charged with Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 mmol). The tube is sealed, removed from the glovebox, and this compound (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (5 mL) are added under an inert atmosphere. The reaction mixture is heated to 100 °C for 18 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
General Procedure for Heck Reaction
To a solution of this compound (1.0 mmol) and the alkene (1.5 mmol) in DMF (5 mL) are added Pd(OAc)₂ (2 mol%) and triethylamine (2.0 mmol). The mixture is degassed and heated to 100 °C for 12 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows and catalytic cycles for the discussed transformations.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision flowchart for selecting the appropriate cross-coupling reaction.
References
A Spectroscopic Comparison of 5-Iodo-1-methyl-1H-imidazole and its Precursor, 1-methyl-1H-imidazole
This guide provides a detailed spectroscopic comparison of the drug intermediate, 5-Iodo-1-methyl-1H-imidazole, and its direct precursor, 1-methyl-1H-imidazole. The following sections present a comparative analysis of their spectroscopic data, detailed experimental protocols for acquiring such data, and a visualization of the synthetic pathway. This document is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds.
Spectroscopic Data Comparison
Table 1: Spectroscopic Data of 1-methyl-1H-imidazole and Expected Data for this compound
| Spectroscopic Technique | 1-methyl-1H-imidazole | This compound (Expected) |
| ¹H NMR | δ (ppm): 7.47 (s, 1H, H-2), 6.99 (s, 1H, H-5), 6.86 (s, 1H, H-4), 3.63 (s, 3H, N-CH₃) | The singlet corresponding to H-5 will be absent. The H-4 proton signal is expected to shift downfield due to the electronic effect of the adjacent iodine atom. The H-2 proton and the N-methyl protons will likely experience minor shifts. |
| ¹³C NMR | δ (ppm): 137.5 (C-2), 129.0 (C-4), 121.1 (C-5), 33.3 (N-CH₃) | A significant upfield shift is expected for the C-5 carbon directly attached to the iodine atom (heavy atom effect). The C-4 carbon signal will likely shift downfield due to the electronegativity of iodine. The C-2 and N-CH₃ signals are expected to show minimal changes. |
| IR Spectroscopy | ν (cm⁻¹): 3108 (C-H stretch, aromatic), 2945 (C-H stretch, methyl), 1500-1600 (C=C and C=N stretching) | The overall spectrum is expected to be similar to the precursor. The C-I stretching vibration is expected in the far-IR region (typically below 600 cm⁻¹). Subtle shifts in the aromatic C-H and ring stretching vibrations may occur. |
| Mass Spectrometry | m/z: 82 (M⁺), 81, 55, 54 | The molecular ion peak (M⁺) is expected at m/z 208. A characteristic isotopic pattern for one iodine atom (¹²⁷I) will be observed. Fragmentation may involve the loss of the iodine atom (m/z 81) and other fragments similar to the precursor. |
Synthetic Pathway
The synthesis of this compound can be achieved from imidazole. The following diagram illustrates a potential synthetic route.[1]
References
The Impact of Iodine Substitution on the Properties of 5-Iodo-1-methyl-1H-imidazole: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's properties is paramount. This guide provides a comprehensive comparison of 5-Iodo-1-methyl-1H-imidazole with its non-iodinated parent compound, 1-methyl-1H-imidazole, and other halogenated analogs. By examining key physicochemical and reactive characteristics, this document aims to elucidate the significant role the iodine substituent plays in modifying the molecule's behavior, thereby informing its application in drug design and chemical synthesis.
The introduction of a halogen atom to the imidazole ring, a privileged scaffold in medicinal chemistry, can dramatically alter its electronic, steric, and lipophilic properties. This, in turn, influences the molecule's pharmacokinetic and pharmacodynamic profile. Among the halogens, iodine offers a unique combination of size, polarizability, and the ability to participate in halogen bonding and cross-coupling reactions, making this compound a versatile building block.
Comparative Analysis of Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its analogs. The data highlights the significant impact of the halogen substituent on acidity (pKa) and lipophilicity (LogP).
| Property | 1-methyl-1H-imidazole | 5-Chloro-1-methyl-1H-imidazole | 5-Bromo-1-methyl-1H-imidazole | This compound |
| Molecular Weight ( g/mol ) | 82.10[1] | 116.55 | 161.00 | 208.00 |
| Melting Point (°C) | -6[2] | 82-85 (at 11 mmHg) | 40-44[3] | 105-109 |
| pKa (of conjugate acid) | 7.0 - 7.4[1][4] | Predicted to be lower than 1-methylimidazole | Predicted to be lower than 1-methylimidazole | Predicted to be lower than 1-methylimidazole |
| LogP | -0.19[4] | Predicted to be higher than 1-methylimidazole | Predicted to be higher than 1-methylimidazole | Predicted to be significantly higher than 1-methylimidazole |
| Appearance | Colorless to yellow liquid[2] | Pale yellow liquid[5] | Solid | Solid |
Spectroscopic Data Comparison
The electronic environment of the imidazole ring is discernibly altered by the presence of a halogen substituent, as reflected in their spectroscopic data. The following table provides a comparison of key NMR and IR spectral features.
| Spectroscopic Data | 1-methyl-1H-imidazole | 5-Bromo-1-methyl-1H-imidazole (Predicted) | This compound (Predicted) |
| ¹H NMR (δ, ppm) | H2: ~7.6, H4: ~7.0, H5: ~6.9, N-CH₃: ~3.6 | H2: ~7.7, H4: ~7.1, N-CH₃: ~3.7 | H2: ~7.7, H4: ~7.2, N-CH₃: ~3.7 |
| ¹³C NMR (δ, ppm) | C2: ~137, C4: ~128, C5: ~120, N-CH₃: ~33 | C2: ~138, C4: ~130, C5: ~105, N-CH₃: ~34 | C2: ~139, C4: ~135, C5: ~75, N-CH₃: ~35 |
| IR (cm⁻¹) | ~3100 (C-H stretch, aromatic), ~1500 (C=N stretch)[6][7] | Similar to 1-methylimidazole with additional C-Br stretch (~600-500) | Similar to 1-methylimidazole with additional C-I stretch (~500-400) |
The Influence of the Iodine Substituent
The data presented reveals several key effects of the iodine substituent on the properties of 1-methyl-1H-imidazole:
-
Electronic Effects: As an electron-withdrawing group, the iodine atom is expected to decrease the basicity of the imidazole ring, resulting in a lower pKa for its conjugate acid compared to the parent compound. This is due to the inductive effect of the halogen, which pulls electron density away from the nitrogen atoms, making them less available for protonation.
-
Lipophilicity: The large and polarizable nature of the iodine atom significantly increases the lipophilicity of the molecule, as indicated by a predicted higher LogP value. This property is critical in drug design, as it influences membrane permeability and distribution within the body.
-
Reactivity: The carbon-iodine bond in this compound is a versatile functional handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. It is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, allowing for the facile introduction of diverse substituents at the 5-position of the imidazole ring. This reactivity is a key advantage over the chloro and bromo analogs, as the C-I bond is generally more reactive in these transformations.
-
Halogen Bonding: The iodine atom can act as a halogen bond donor, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug-target binding. This provides an additional mode of interaction that is not present in the non-iodinated or other halogenated analogs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments related to the synthesis and characterization of this compound and its properties.
Synthesis of this compound
This protocol describes an efficient, four-step synthesis from imidazole with good overall yield and complete regiospecificity[8].
Caption: Synthetic pathway for this compound.
Materials:
-
Imidazole
-
Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
Benzyl chloride (BnCl)
-
Sodium hydride (NaH)
-
n-Butyllithium (n-BuLi)
-
Methyl iodide (MeI)
-
Appropriate solvents (e.g., DMF, THF) and reagents for workup and purification.
Procedure:
-
Diodination of Imidazole: Imidazole is treated with iodine in the presence of a base like sodium hydroxide to yield 4,5-diiodoimidazole.
-
N-Protection: The 4,5-diiodoimidazole is protected with a benzyl group using benzyl chloride and a strong base like sodium hydride.
-
Selective Deiodination: The protected diiodoimidazole is treated with n-butyllithium followed by a proton source (e.g., water) to selectively remove the iodine at the 4-position.
-
N-Methylation and Deprotection: The resulting 1-benzyl-5-iodoimidazole is methylated using methyl iodide, followed by deprotection of the benzyl group to yield the final product.
Determination of LogP (Shake-Flask Method)
The shake-flask method is the gold standard for experimentally determining the partition coefficient (LogP) of a compound[9][10][11].
Caption: Experimental workflow for LogP determination.
Materials:
-
Test compound (e.g., this compound)
-
1-Octanol (HPLC grade)
-
Purified water
-
Separatory funnel
-
Analytical instrument (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Phase Saturation: Prepare octanol-saturated water and water-saturated octanol by mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Sample Preparation: Accurately weigh the test compound and dissolve it in a known volume of one of the saturated phases.
-
Partitioning: Add a known volume of the other saturated phase to the solution in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to allow for the compound to partition between the two phases. Let the phases separate completely.
-
Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Determination of pKa by ¹H NMR Spectroscopy
The pKa of an ionizable compound can be determined by monitoring the change in the chemical shift of a proton near the ionization site as a function of pH[12][13][14].
Caption: Workflow for pKa determination using NMR spectroscopy.
Materials:
-
Test compound
-
A series of buffers covering a wide pH range
-
D₂O for locking
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a series of samples of the test compound dissolved in buffers of accurately known pH values.
-
NMR Acquisition: Acquire a ¹H NMR spectrum for each sample under identical conditions.
-
Data Analysis: Identify a proton signal that shows a significant change in chemical shift with pH. Plot the chemical shift of this proton against the pH of the solution.
-
pKa Determination: The resulting plot should be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid[15][16][17].
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the anhydrous solvent to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Conclusion
The iodine substituent in this compound profoundly influences its physicochemical and reactive properties compared to its non-iodinated and other halogenated counterparts. The decreased basicity, increased lipophilicity, and enhanced reactivity in cross-coupling reactions make it a highly valuable and versatile building block in medicinal chemistry and organic synthesis. The ability to fine-tune these properties through the introduction of an iodine atom underscores the importance of strategic halogenation in the design of novel molecules with desired biological activities and synthetic utility. The provided experimental protocols offer a practical guide for researchers to synthesize, characterize, and utilize this important compound in their work.
References
- 1. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 2. 1-Methylimidazole | C4H6N2 | CID 1390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-1-methyl-1H-imidazole | CAS#:1003-21-0 | Chemsrc [chemsrc.com]
- 4. ataman-chemicals.com [ataman-chemicals.com]
- 5. lobachemie.com [lobachemie.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 17. Yoneda Labs [yonedalabs.com]
comparative analysis of different synthetic routes to 5-Iodo-1-methyl-1H-imidazole
A comprehensive comparative analysis of synthetic routes to 5-Iodo-1-methyl-1H-imidazole is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of different synthetic strategies, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several strategic pathways. The two primary routes involve either the initial iodination of the imidazole ring followed by methylation, or the initial methylation of imidazole followed by iodination. A key challenge in the synthesis is achieving the desired regioselectivity for the 5-iodo isomer.
Route 1: Iodination of Imidazole followed by N-Methylation
This common and effective route begins with the di-iodination of imidazole to form 4,5-diiodo-1H-imidazole. This intermediate then undergoes selective mono-deiodination to yield 4(5)-iodo-1H-imidazole. Due to tautomerism, this product exists as a mixture of 4-iodo- and 5-iodo-1H-imidazole. The final step is the N-methylation of this mixture, which typically yields a mixture of 4-iodo-1-methyl-1H-imidazole and the desired this compound, which can then be separated. A notable four-step synthesis reports a high overall yield with complete regiospecificity for the 5-iodo isomer.[1]
Route 2: N-Methylation of Imidazole followed by Iodination
This alternative approach starts with the synthesis of 1-methylimidazole. Subsequent iodination of 1-methylimidazole can then be performed. The challenge with this route is controlling the position of iodination, as it can potentially occur at the C2, C4, or C5 positions. Direct iodination of 1-methylimidazole often leads to a mixture of products, making purification and isolation of the desired 5-iodo isomer difficult.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the different synthetic approaches to this compound, providing a clear comparison of their performance metrics.
| Parameter | Route 1: Iodination then Methylation (Four-Step Method[1]) |
| Starting Material | Imidazole |
| Key Intermediates | 4,5-Diiodo-1H-imidazole, 4(5)-Iodo-1H-imidazole |
| Overall Yield | 73%[1] |
| Number of Steps | 4[1] |
| Regioselectivity | High (complete regiospecificity reported)[1] |
| Key Advantages | High overall yield and excellent regioselectivity. |
| Key Disadvantages | Multi-step process. |
Experimental Protocols
Route 1: Four-Step Synthesis of this compound from Imidazole[1]
This protocol is based on the efficient and practical route reported in the literature.[1]
Step 1: Synthesis of 4,5-Diiodo-1H-imidazole
-
To a solution of imidazole in a suitable solvent, add a solution of sodium hydroxide.
-
Cool the mixture and add iodine portion-wise while maintaining the temperature.
-
Stir the reaction mixture until completion, as monitored by TLC.
-
The crude 4,5-diiodoimidazole can be isolated by filtration and purified by recrystallization. A yield of 70% has been reported for this step.[2]
Step 2: Selective Deiodination to 4(5)-Iodo-1H-imidazole
-
Dissolve 4,5-diiodo-1H-imidazole in a suitable solvent system, such as aqueous ethanol.
-
Add a reducing agent, such as sodium sulfite, and heat the mixture to reflux.
-
Monitor the reaction by TLC until one of the iodine atoms is selectively removed.
-
After completion, cool the reaction mixture and isolate the product.
Step 3 & 4: N-Methylation to this compound
The specifics of the subsequent N-methylation to achieve high regioselectivity for the 5-iodo isomer are crucial and are detailed in the referenced literature.[1] This may involve protection-deprotection steps or specific reaction conditions that favor the formation of the desired isomer. The reported overall yield for the four-step process is 73%.[1]
Mandatory Visualization
References
Unveiling the Synthetic Utility of 5-Iodo-1-methyl-1H-imidazole: A Comparative Guide to the Synthesis and Activity of Xestomanzamine A
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel therapeutic agents. This guide provides a comprehensive comparison of the synthetic utility of 5-Iodo-1-methyl-1H-imidazole, focusing on its application in the synthesis of the bioactive marine alkaloid, Xestomanzamine A. We delve into the mechanism of action of the final product, present detailed experimental protocols, and explore alternative synthetic strategies, offering a valuable resource for advancing drug discovery programs.
At a Glance: this compound in the Synthesis of Xestomanzamine A
This compound stands out as a key intermediate in the construction of complex heterocyclic molecules. Its utility is exemplified in the synthesis of Xestomanzamine A, a β-carboline alkaloid isolated from marine sponges of the Xestospongia species.[1] Xestomanzamine A, along with other manzamine alkaloids, has demonstrated a range of biological activities, including cytotoxic, antimalarial, and anti-neuroinflammatory properties. The primary putative mechanism of action for this class of compounds is the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a key regulator in various cellular signaling pathways.[2]
Performance Comparison: Xestomanzamine A and Analogs
The biological activity of Xestomanzamine A and its analogs, synthesized using various strategies, highlights the importance of the core scaffold. The following table summarizes the in vitro activity of Xestomanzamine A and a related synthetic analog against Plasmodium falciparum and mammalian cells, providing insight into its therapeutic potential and selectivity.
| Compound | Target/Cell Line | IC50 | Cytotoxicity (Vero cells) IC50 | Selectivity Index (SI) |
| Xestomanzamine A | P. falciparum (D6, chloroquine-sensitive) | 8.0 nM | 365 nM | 45.6 |
| P. falciparum (W2, chloroquine-resistant) | 11 nM | 365 nM | 33.2 | |
| 2-N-methylmanzamine A | P. falciparum (D6) | 0.7 µM | > 17 µM | > 24.3 |
| P. falciparum (W2) | 1.0 µM | > 17 µM | > 17 |
The Synthetic Pathway: From Imidazole to Bioactive Alkaloid
The synthesis of Xestomanzamine A from this compound is a multi-step process that showcases the versatility of this building block. The key transformation involves a Grignard reaction to couple the imidazole moiety to the β-carboline core.
References
A Comparative Analysis of 5-Iodo-1-methyl-1H-imidazole and Other Halogenated Imidazoles for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, halogenated imidazoles represent a promising class of compounds with a broad spectrum of biological activities. This guide provides a detailed comparison of 5-Iodo-1-methyl-1H-imidazole with its other halogenated analogues (bromo, chloro, and fluoro derivatives), offering insights into their synthesis, physicochemical properties, and potential therapeutic applications. This objective analysis, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents.
Physicochemical Properties: A Comparative Overview
Key properties such as lipophilicity (LogP) and acidity (pKa) are critical for predicting a molecule's behavior in biological systems. Generally, lipophilicity increases with the size and polarizability of the halogen atom (I > Br > Cl > F). The pKa of the imidazole ring is also influenced by the electron-withdrawing nature of the halogen substituent.
| Property | This compound | 5-Bromo-1-methyl-1H-imidazole | 5-Chloro-1-methyl-1H-imidazole | 5-Fluoro-1-methyl-1H-imidazole | 1-Methyl-1H-imidazole (Parent Compound) |
| Molecular Weight ( g/mol ) | 208.00 | 161.00[1] | 116.55 | 100.09 | 82.10[2] |
| Melting Point (°C) | 105-109 | 40-44[3] | Not available | Not available | -6[2] |
| Predicted LogP | ~1.5 | ~1.0 | ~0.7 | ~0.3 | -0.06[2] |
| Predicted pKa | ~5.5 - 6.0 | ~5.0 - 5.5 | ~4.8 - 5.3 | ~4.5 - 5.0 | 7.4 (conjugate acid)[4] |
Note: Predicted LogP and pKa values are estimations based on computational models and the known electronic effects of halogens. Experimental validation is required for precise determination.
Synthesis of 5-Halogenated-1-methyl-1H-imidazoles: Experimental Protocols
The synthesis of 5-halogenated-1-methyl-1H-imidazoles can be achieved through various synthetic routes. Below are representative protocols for the preparation of these key intermediates.
Synthesis of this compound
An efficient, multi-step synthesis starting from imidazole has been reported.[5]
Step 1: Iodination of Imidazole
-
Dissolve imidazole in a suitable solvent.
-
Add two equivalents of iodine in the presence of a base (e.g., sodium hydroxide) at room temperature.
-
The reaction mixture is stirred until the formation of 4,5-diiodo-1H-imidazole is complete.
-
The product is isolated by filtration and purified.
Step 2: Methylation of 4,5-Diiodo-1H-imidazole
-
Suspend 4,5-diiodo-1H-imidazole in a suitable solvent (e.g., DMF).
-
Add a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., potassium carbonate).
-
The reaction is stirred at room temperature or with gentle heating until complete.
-
The product, 1-methyl-4,5-diiodo-1H-imidazole, is isolated by extraction and purified.
Step 3: Selective Deiodination
-
Dissolve 1-methyl-4,5-diiodo-1H-imidazole in an appropriate solvent.
-
Treat the solution with a reducing agent, such as sodium sulfite, to selectively remove the iodine atom at the 4-position.
-
The reaction is monitored until completion.
-
The final product, this compound, is isolated and purified.
Synthesis of 5-Bromo-1-methyl-1H-imidazole
A common method involves the direct bromination of 1-methylimidazole.[6][7]
-
Dissolve 1-methylimidazole in a suitable solvent (e.g., acetic acid).
-
Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, while controlling the temperature.
-
The reaction mixture is stirred until the starting material is consumed.
-
The product is isolated by neutralization, extraction, and subsequent purification.
Synthesis of 5-Chloro-1-methyl-1H-imidazole
Synthesis of 5-chloro-1-methyl-1H-imidazole can be achieved by direct chlorination of 1-methylimidazole.[8]
-
Dissolve 1-methylimidazole in a suitable solvent.
-
Introduce a chlorinating agent, such as N-chlorosuccinimide (NCS), to the solution.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
Upon completion, the product is isolated and purified.
Synthesis of 5-Fluoro-1-methyl-1H-imidazole
The synthesis of fluoroimidazoles often requires more specialized methods due to the high reactivity of fluorine. One approach is the Balz-Schiemann reaction starting from an amino-imidazole precursor.[9]
-
Start with 5-amino-1-methyl-1H-imidazole.
-
Diazotization is carried out using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., tetrafluoroboric acid) at low temperatures.
-
The resulting diazonium tetrafluoroborate salt is then decomposed, typically by heating or photolysis, to yield 5-fluoro-1-methyl-1H-imidazole.
Comparative Biological Activity
While direct comparative studies on the 5-halogenated-1-methyl-1H-imidazoles are limited, the broader literature on halogenated imidazoles suggests that the nature of the halogen significantly impacts their biological profile, including anticancer and antimicrobial activities.[10][11] Halogenation can enhance potency by increasing lipophilicity, improving membrane permeability, and facilitating interactions with biological targets through halogen bonding.
Anticancer Activity
Imidazole derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[10][12] Halogenation is a common strategy to enhance the cytotoxic activity of these compounds.
-
Illustrative Data for Halogenated Imidazole Derivatives (IC50 in µM) While not a direct comparison of the target compounds, the following table provides context on how halogenation can influence anticancer activity in different imidazole-based scaffolds.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 | 0.73 | [13] |
| 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MDA-MB-231 | 20.4 | [13] |
| Novel 1H-imidazole [4,5-f][6][14] phenanthroline derivative (IPM714) | HCT116 | 1.74 | |
| Novel 1H-imidazole [4,5-f][6][14] phenanthroline derivative (IPM714) | SW480 | 2.0 |
Antimicrobial Activity
The imidazole core is a well-established pharmacophore in antimicrobial agents, particularly antifungals. Halogenation can broaden the antimicrobial spectrum and increase potency.[11]
-
Illustrative Data for Halogenated Imidazole Derivatives (MIC in µg/mL) The following data from studies on various halogenated imidazole derivatives illustrates the impact of halogenation on antimicrobial efficacy.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Dichloro and trichloro-derivatives of a 1,5-disubstituted 4-[1H-imidazol-1-yl(phenyl)methyl]-1H-pyrazole | Candida albicans | Similar to bifonazole | [11] |
| Dichloro and trichloro-derivatives of a 1,5-disubstituted 4-[1H-imidazol-1-yl(phenyl)methyl]-1H-pyrazole | Staphylococcus aureus | Similar to bifonazole | [11] |
| Fluorinated derivatives of the same pyrazole scaffold | Candida albicans | Inactive | [11] |
Signaling Pathways and Experimental Workflows
The biological activity of halogenated imidazoles often stems from their ability to interact with and modulate specific signaling pathways. As direct information for this compound is limited, a general workflow for evaluating the anticancer activity of such compounds is presented below.
Caption: General workflow for assessing the anticancer potential of halogenated imidazoles.
Many imidazole-based anticancer agents are known to target critical signaling pathways that regulate cell growth, proliferation, and survival. A representative pathway that is often implicated is the PI3K/AKT/mTOR pathway.
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by halogenated imidazoles.
Conclusion
The available data, primarily from studies on various derivatives, suggests that halogenation of the 1-methyl-1H-imidazole core is a viable strategy for modulating biological activity. While a definitive ranking of the potency of this compound against its bromo, chloro, and fluoro counterparts is not possible without direct comparative studies, the unique properties of the iodine atom—its size, polarizability, and ability to form strong halogen bonds—make iodo-substituted imidazoles particularly interesting candidates for further investigation in drug discovery programs. The synthesis protocols and general trends in biological activity presented in this guide provide a solid foundation for researchers to build upon in the development of novel halogenated imidazole-based therapeutics.
References
- 1. 5-Bromo-1-methyl-1H-imidazole 97 1003-21-0 [sigmaaldrich.com]
- 2. 1-Methylimidazole | C4H6N2 | CID 1390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Buy (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | 861362-06-3 [smolecule.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular docking and dynamics analysis of halogenated imidazole chalcone as anticancer compounds [pharmacia.pensoft.net]
- 13. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sysrevpharm.org [sysrevpharm.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Iodo-1-methyl-1H-imidazole
Essential safety protocols and logistical plans are critical for the secure and effective handling of 5-Iodo-1-methyl-1H-imidazole in a laboratory setting. This guide provides detailed, step-by-step procedures for personal protective equipment (PPE) selection, operational handling, and disposal of this chemical, ensuring the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a range of personal protective equipment is necessary to prevent exposure. The selection of appropriate PPE is contingent on the specific handling procedure being performed.
| Operation | Required Personal Protective Equipment |
| Weighing and Transferring Solid | - Gloves: Nitrile rubber gloves.[1][2] - Eye Protection: Safety glasses with side shields.[1] - Respiratory Protection: N95 dust mask. - Body Protection: Standard laboratory coat.[1] |
| Preparing Solutions | - Gloves: Nitrile rubber gloves.[1][2] - Eye Protection: Chemical splash goggles.[2][3] - Respiratory Protection: Work in a certified chemical fume hood.[4] - Body Protection: Standard laboratory coat.[1] |
| Running Reactions | - Gloves: Nitrile rubber gloves.[1][2] - Eye Protection: Chemical splash goggles and a face shield, especially if there is a risk of splashing or exothermic reaction.[3] - Respiratory Protection: Work in a certified chemical fume hood.[4] - Body Protection: Standard laboratory coat.[1] |
| Handling Spills | - Gloves: Chemical-resistant gloves (e.g., nitrile). - Eye Protection: Chemical splash goggles.[3] - Respiratory Protection: Use of a respirator may be required depending on the spill size and ventilation.[3][4] - Body Protection: Chemical-resistant apron or coveralls. |
Experimental Workflow and Safety Procedures
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal. Adherence to this workflow is crucial for minimizing risks.
Detailed Experimental Protocols
1. Weighing and Transferring:
-
Before handling, ensure you have reviewed the Safety Data Sheet (SDS).
-
Wear the appropriate PPE as outlined in the table above.
-
Conduct all weighing and transferring of the solid chemical within a ventilated balance enclosure or a chemical fume hood to prevent inhalation of dust particles.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
Close the container tightly after use.
2. Preparing Solutions:
-
Work within a certified chemical fume hood.[4]
-
Wear chemical splash goggles and nitrile gloves.
-
Slowly add the this compound to the solvent to avoid splashing.
-
Ensure the container is properly labeled with the chemical name, concentration, date, and your initials.
3. Running Reactions:
-
Set up all reactions in a chemical fume hood.
-
In addition to goggles, wear a face shield if there is a risk of explosion or significant splashing.[3]
-
Ensure that emergency equipment, such as a fire extinguisher and safety shower, is accessible.
-
Continuously monitor the reaction for any unexpected changes.
Disposal Plan
1. Waste Collection:
-
All waste containing this compound, including contaminated consumables like gloves and paper towels, must be collected in a designated, labeled, and sealed hazardous waste container.[4][5]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
2. Waste Disposal:
-
Dispose of the hazardous waste through a licensed and approved chemical waste disposal company.[6]
-
Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.
-
This material may be suitable for incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, fostering a secure laboratory environment and promoting the integrity of their scientific work.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
